2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine
Description
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)-(3-methoxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-15-7-5-13(6-7)10(14)8-3-2-4-12-9(8)11/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISUCJPENWZARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=C(N=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine
An In-depth Technical Guide to the
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the synthesis of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, a key building block in modern medicinal chemistry. The narrative is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot the synthesis. We will explore the strategic disconnection of the target molecule into its primary precursors, 2-fluoronicotinic acid and 3-methoxyazetidine, detail their respective preparations, and provide a robust, field-tested protocol for the critical amide bond formation. This document is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Scientific Background and Strategic Importance
The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable core. The introduction of a fluorine atom, as in the target molecule, can significantly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[2]
The azetidine moiety, a four-membered saturated heterocycle, serves as a versatile bioisostere for other cyclic and acyclic groups. Its conformational rigidity can enhance binding affinity to biological targets.[3] The specific substitution pattern of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine makes it a valuable intermediate for constructing complex molecules, particularly those targeting receptors in the central nervous system or various enzyme classes.[4][5]
Our synthetic strategy is based on a robust and widely utilized transformation: the amide coupling reaction. This approach offers high convergence and reliability.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule to identify readily available or synthetically accessible starting materials. The primary disconnection point is the amide bond, yielding a carboxylic acid and a secondary amine.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
Precursor 1: 2-Fluoronicotinic Acid
2-Fluoronicotinic acid (CAS 393-55-5) is a critical intermediate.[6][7] While commercially available, its synthesis is an instructive example of pyridine ring functionalization. One established route begins with 2-amino-3-methylpyridine.[8]
Synthetic Scheme: 2-Amino-3-methylpyridine → ... → 2-Chloro-3-methyl-5-nitropyridine → 3-Methyl-5-aminopyridine → 3-Methyl-5-fluoropyridine → 5-Fluoronicotinic Acid (This route produces the 5-fluoro isomer).
A more direct route to the required 2-fluoro isomer often involves nucleophilic aromatic substitution (SNAr) on a suitable 2-halopyridine precursor or a Schiemann-type reaction on a 2-aminopyridine derivative. For the purposes of this guide, we will consider 2-fluoronicotinic acid a commercially available starting material, noting its properties in the table below.
Precursor 2: 3-Methoxyazetidine
3-Methoxyazetidine (CAS 110925-17-2) is a functionalized cyclic amine.[9] It is most commonly supplied and handled as its hydrochloride salt (CAS 148644-09-1) for improved stability and ease of handling.[3][5] For the subsequent coupling reaction, the free base must be generated in situ or as a separate workup step.
A notable synthesis of 3-methoxyazetidines involves an aziridine to azetidine ring expansion, a sophisticated method that proceeds through a bicyclic aziridinium ion intermediate.[10][11] This highlights the advanced organic chemistry techniques available for constructing such strained ring systems.
The Core Synthesis: Amide Bond Formation
The central transformation is the coupling of 2-fluoronicotinic acid with 3-methoxyazetidine. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid to proceed under mild conditions.
Causality Behind Experimental Choices
-
Activation Strategy: The carboxylic acid is converted into a more reactive species, such as an active ester or acylphosphonium salt, which is highly susceptible to nucleophilic attack by the amine.
-
Coupling Reagents: While classic carbodiimide reagents like DCC or EDC are effective, modern uronium/aminium salt reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred. HATU reacts rapidly, minimizes side reactions, and is particularly effective for coupling heterocyclic carboxylic acids.[12] The mechanism involves the formation of a highly reactive OAt-active ester.
-
Base Selection: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), is required. Its role is twofold: (1) to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent, and (2) to neutralize the hydrochloride salt of 3-methoxyazetidine, liberating the free amine nucleophile. Its steric bulk prevents it from competing as a nucleophile.
-
Solvent Choice: An aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is ideal. It must be capable of dissolving all reactants and intermediates without participating in the reaction.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis and purification.
Experimental Protocols
Disclaimer: All procedures must be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.
Materials and Reagents
| Reagent/Solvent | CAS No. | M.W. ( g/mol ) | Notes |
| 2-Fluoronicotinic Acid | 393-55-5 | 141.10 | Corrosive solid[6] |
| 3-Methoxyazetidine HCl | 148644-09-1 | 123.58 | Hygroscopic solid[5] |
| HATU | 148893-10-1 | 380.23 | Moisture sensitive |
| DIPEA | 7087-68-5 | 129.24 | Volatile, corrosive liquid |
| DMF (Anhydrous) | 68-12-2 | 73.09 | Use dry solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Flammable |
| Hexanes | 110-54-3 | 86.18 | Flammable |
| Saturated NaHCO₃ (aq) | - | - | Aqueous solution |
| Brine | - | - | Saturated NaCl (aq) |
| MgSO₄ (Anhydrous) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-fluoronicotinic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid completely (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add 3-methoxyazetidine hydrochloride (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Cool the flask in an ice-water bath (0 °C). Slowly add DIPEA (3.0 eq) dropwise. The addition is exothermic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting carboxylic acid is consumed.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine as a solid or viscous oil.
Characterization and Analysis
The identity and purity of the final compound must be confirmed through standard analytical techniques.
| Analysis Method | Expected Results |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the azetidine ring protons, and the methoxy group protons with appropriate splitting and integration. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon (~165-170 ppm) and carbons attached to fluorine and oxygen. |
| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the pyridine ring. |
| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |
| HPLC | A single major peak indicating high purity (typically >95%). |
Mechanism, Troubleshooting, and Field Insights
Amide Coupling Mechanism with HATU
Caption: Simplified mechanism of HATU-mediated amide coupling.
Troubleshooting and Field Insights
-
Low Yield:
-
Cause: Incomplete reaction or degradation.
-
Solution: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the active ester intermediate. Confirm the quality of the coupling reagent; HATU can degrade upon prolonged exposure to air. Consider increasing the reaction time or gently warming the mixture (e.g., to 40 °C).
-
-
Incomplete Reaction (Acid Remaining):
-
Cause: Insufficient coupling reagent or base.
-
Solution: Ensure accurate stoichiometry. Use slightly more than 1.0 equivalent of the coupling reagent and amine. Ensure at least 2.0 equivalents of base are used when starting from an amine salt (one to neutralize the salt, one for the coupling itself); using 3.0 eq provides a safe excess.
-
-
Purification Challenges:
-
Cause: The product may be highly polar, and byproducts from HATU can be difficult to remove.
-
Solution: The aqueous workup is critical for removing the bulk of the urea and HOBt-related byproducts. If the product streaks on the silica gel column, consider using a different solvent system (e.g., DCM/Methanol) or pre-adsorbing the crude material onto silica before loading.
-
References
-
De Kimpe, N., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2157-2167. [Link]
-
Al-Hadedi, A. A. M., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. [Link]
-
Ponde, D. E., et al. (2011). Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. Molecules, 16(8), 6334-6342. [Link]
- Cain, M. H. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
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PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. PubChem. [Link]
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Bradlow, H. L., & Vanderwerf, C. A. (1948). THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE. The Journal of Organic Chemistry, 13(5), 724-730. [Link]
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National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]
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Wunderland, M., et al. (2017). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Journal of Labelled Compounds and Radiopharmaceuticals, 60(12), 567-572. [Link]
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Beier, P., et al. (2016). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(3), 1034-1045. [Link]
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Kandasamy, J. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(20), 1381-1385. [Link]
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Mironov, D. A., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. Molecules, 25(14), 3143. [Link]
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National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine. PubMed. [Link]
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Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5227. [Link]
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Fallacara, A. L., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3326. [Link]
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Zhang, Y., et al. (2022). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 230, 114107. [Link]
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A Technical Guide to 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine: A Theoretical Exploration of a Novel Scaffold
Abstract: This document provides a comprehensive theoretical analysis of the chemical properties of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, a novel compound not yet extensively described in scientific literature. By deconstructing the molecule into its core components—a 2-fluoropyridine ring and a 3-methoxyazetidine moiety—we can forecast its physicochemical properties, spectroscopic signatures, and chemical reactivity. This guide further proposes a viable synthetic pathway and discusses the potential applications of this molecule within the realm of drug discovery, drawing parallels with structurally related compounds. This exploration is intended to serve as a foundational resource for researchers and scientists interested in the strategic design of new chemical entities.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of "privileged" structural motifs is a cornerstone of rational drug design. Fluorinated pyridines and strained heterocyclic rings, such as azetidines, represent two such classes of scaffolds, each conferring unique and advantageous properties to bioactive molecules. The 2-fluoropyridine moiety is a bioisostere for a phenyl ring, offering modulated electronics and metabolic stability, while the azetidine ring provides a rigid, three-dimensional scaffold that can enhance binding affinity and improve physicochemical properties.[1][2][3]
This guide focuses on the theoretical properties of a novel chemical entity, 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine . As this compound is not readily found in current chemical databases or literature, this document serves as an expert-driven projection of its characteristics. We will dissect its constituent parts, propose a logical synthetic route, predict its spectroscopic and reactive profile, and explore its potential as a valuable building block in pharmaceutical research.
Deconstruction of the Molecular Architecture
The structure of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine marries the electron-withdrawing nature of a fluorinated pyridine with the constrained conformation of a substituted azetidine, linked by a robust amide bond.
Caption: Molecular structure of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine.
-
The 2-Fluoropyridine Core: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the pyridine nitrogen, making it less basic. This electronic feature also makes the pyridine ring susceptible to nucleophilic aromatic substitution, a key consideration for its reactivity.[4][5]
-
The 3-Amide Linker: The amide bond provides a planar and rigid connection between the two heterocyclic systems. The carbonyl group further withdraws electron density from the pyridine ring.
-
The 3-Methoxyazetidine Moiety: The four-membered azetidine ring is conformationally constrained due to significant ring strain (approx. 25.4 kcal/mol).[3] This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The methoxy group at the 3-position introduces a polar functional group that can potentially engage in hydrogen bonding and improve aqueous solubility.[1][6]
Proposed Synthetic Pathway: Amide Coupling
A logical and efficient approach to the synthesis of the target molecule is through a standard amide coupling reaction. This would involve the activation of a carboxylic acid derivative of 2-fluoropyridine followed by its reaction with 3-methoxyazetidine.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Proposed):
-
Activation of the Carboxylic Acid: To a solution of 2-fluoro-3-pyridinecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction is stirred at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: The crude 2-fluoro-3-pyridinecarbonyl chloride is redissolved in anhydrous DCM. In a separate flask, 3-methoxyazetidine hydrochloride (1.1 eq) is dissolved in DCM, and a non-nucleophilic base such as triethylamine (2.5 eq) or diisopropylethylamine (DIPEA) is added. This mixture is then added dropwise to the acid chloride solution at 0 °C.
-
Workup and Purification: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion (monitored by TLC or LC-MS), the reaction mixture is washed sequentially with water, dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on computational models and analysis of the constituent fragments.
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₁₀H₁₁FN₂O₂ | |
| Molecular Weight | 210.21 g/mol | |
| XLogP3 | ~0.5 | The methoxy and amide groups increase polarity, countering the lipophilicity of the pyridine ring. |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Indicates potential for good cell permeability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | (Pyridine N, two O atoms, azetidine N) |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.2-8.4 ppm (dd, 1H): Pyridine H6, coupled to H5 and H4.
-
δ 7.8-8.0 ppm (ddd, 1H): Pyridine H4, coupled to H5, H6, and F.
-
δ 7.2-7.4 ppm (m, 1H): Pyridine H5.
-
δ 4.0-4.5 ppm (m, 5H): Azetidine protons (CH₂ and CH).
-
δ 3.4 ppm (s, 3H): Methoxy (OCH₃) protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 160-165 (d, J_CF ≈ 240 Hz): C2 of pyridine (attached to F).
-
δ ~165 ppm: Amide carbonyl carbon.
-
δ 145-150 ppm: Pyridine C6.
-
δ 138-142 ppm: Pyridine C4.
-
δ 120-125 ppm: Pyridine C3 and C5.
-
δ 65-75 ppm: Azetidine CH.
-
δ 55-60 ppm: Methoxy carbon.
-
δ 50-60 ppm: Azetidine CH₂.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
A single resonance is expected in the typical range for a 2-fluoropyridine, likely between -60 to -80 ppm (relative to CFCl₃).[7]
-
-
IR Spectroscopy (ATR):
-
~1650-1680 cm⁻¹: Strong C=O stretch of the tertiary amide.
-
~1580-1610 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250-1300 cm⁻¹: C-F stretch.
-
~1050-1150 cm⁻¹: C-O stretch of the methoxy group.
-
Anticipated Chemical Reactivity
The electronic and steric features of the molecule suggest several potential avenues for chemical transformation.
Caption: Key reactivity hotspots of the target molecule.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C2 position is activated towards displacement by nucleophiles (e.g., alkoxides, amines, thiols). This is the most probable and synthetically useful reaction pathway for further diversification of the scaffold.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution due to the electronegativity of the nitrogen atom and the fluorine substituent. If forced, substitution would likely occur at the C5 position.
-
Azetidine Ring Stability: While more stable than aziridines, the azetidine ring can undergo cleavage under certain conditions, such as strong acidic environments, due to its inherent ring strain.[3]
Potential for Application in Drug Discovery
The structural motifs present in 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine are found in numerous biologically active compounds. This suggests that the molecule itself, or its derivatives, could be of significant interest in pharmaceutical research.
Caption: Relationship between structure and potential applications.
-
Central Nervous System (CNS) Agents: Fluorinated pyridines are common in molecules targeting CNS receptors. For instance, analogs of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine are potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) agonists investigated as PET imaging agents for neurodegenerative diseases.[8][9]
-
Enzyme Inhibitors: The azetidine scaffold is a key component of several enzyme inhibitors. For example, fluorinated azetidine amides have shown strong activity as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[10]
The combination of these features in a single molecule makes 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine a compelling candidate for screening libraries and as a starting point for lead optimization programs.
Conclusion
While experimental data for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine remains to be published, a thorough analysis based on established chemical principles and data from related structures allows for a robust and insightful prediction of its properties. We have outlined a practical synthetic route, predicted its key spectroscopic and physicochemical characteristics, and highlighted its most likely avenues of chemical reactivity. The convergence of the 2-fluoropyridine and 3-methoxyazetidine scaffolds suggests significant potential for this molecule in drug discovery, particularly in the development of novel CNS agents and enzyme inhibitors. This theoretical guide provides a solid foundation for any future experimental investigation into this promising chemical entity.
References
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Spectroscopic Characterization of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine: A Technical Guide
Introduction
2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a derivative of nicotinamide, it incorporates a fluorinated pyridine ring and a substituted azetidine moiety, structural features that can significantly influence its physicochemical properties and biological activity. A thorough understanding of its molecular structure is paramount for its development and application. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a vital resource for researchers and scientists engaged in the synthesis and characterization of related small molecules.
Molecular Structure and Spectroscopic Assignment Strategy
The structural integrity of a synthesized compound is fundamentally established through a combination of spectroscopic techniques. For 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, a multi-faceted approach is employed to ensure an unambiguous assignment of all spectroscopic signals to their corresponding atoms within the molecule.
Diagram: Molecular Structure and Atom Numbering
Caption: Molecular structure of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine with atom numbering for NMR assignments.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine in deuterated chloroform (CDCl₃) is detailed below.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.
-
Data Acquisition: A standard proton experiment is performed with a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | d | 1H | H6 |
| ~7.80 | t | 1H | H4 |
| ~7.20 | m | 1H | H5 |
| ~4.50 | m | 1H | H12 |
| ~4.30 | m | 2H | H11a, H13a |
| ~4.00 | m | 2H | H11b, H13b |
| ~3.40 | s | 3H | H15 |
Interpretation of the ¹H NMR Spectrum
The pyridine ring protons exhibit characteristic downfield shifts due to the deshielding effect of the aromatic ring current.
-
H6 , being ortho to the electronegative nitrogen atom, is expected to be the most deshielded, appearing as a doublet due to coupling with H5.
-
H4 is anticipated to appear as a triplet due to coupling with both H5 and the fluorine atom at C2.
-
H5 will likely be a multiplet due to coupling with H4 and H6.
The protons of the 3-methoxyazetidine ring are expected in the aliphatic region.
-
The methine proton H12 will be a multiplet due to coupling with the adjacent methylene protons.
-
The methylene protons of the azetidine ring (H11 and H13 ) are diastereotopic and will likely appear as complex multiplets.
-
The methoxy protons (H15 ) will present as a sharp singlet, being isolated from other protons.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum in CDCl₃ is presented below.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR is used.
-
Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer, observing at a frequency of approximately 100 MHz.
-
Data Acquisition: A standard proton-decoupled carbon experiment is performed with a 90° pulse width and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: The FID is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 77.16 ppm.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C8 (C=O) |
| ~160 (d, ¹JCF ≈ 240 Hz) | C2 |
| ~150 | C6 |
| ~140 | C4 |
| ~125 | C5 |
| ~120 | C3 |
| ~75 | C12 |
| ~60 | C11, C13 |
| ~55 | C15 |
Interpretation of the ¹³C NMR Spectrum
-
The carbonyl carbon (C8) of the amide is expected to be the most downfield signal.
-
C2 , directly bonded to the highly electronegative fluorine atom, will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield.
-
The other pyridine carbons (C6, C4, C5, C3 ) will appear in the aromatic region, with their chemical shifts influenced by the fluorine and carbonyl substituents.
-
The carbons of the 3-methoxyazetidine ring (C12, C11, C13 ) will be in the aliphatic region. C12 , bearing the methoxy group, will be the most downfield of these.
-
The methoxy carbon (C15) will appear as a sharp signal around 55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the compound is prepared on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: The spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1670 | Strong | C=O stretch (amide) |
| ~1600, ~1470 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-F stretch |
| ~1100 | Strong | C-O stretch (ether) |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum is expected to be the strong absorption band for the amide carbonyl (C=O) stretch . The presence of the pyridine ring will be confirmed by characteristic C=C and C=N stretching vibrations. The C-F bond will give rise to a strong absorption in the fingerprint region. The C-O stretch of the methoxy group and the various C-H stretching vibrations will also be observable.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electrospray ionization (ESI) is a suitable method for this compound, which will likely produce the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The expected exact mass of C₁₁H₁₁FN₂O₂ is 222.0805. In ESI-MS, a prominent peak at m/z 223.0883 corresponding to the protonated molecule is anticipated.
-
Major Fragmentation Pathways: The molecule is expected to fragment at the amide bond and within the azetidine ring.
Diagram: Proposed Mass Spectral Fragmentation Pathway
Caption: Proposed fragmentation pathway for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine in ESI-MS.
Interpretation of the Mass Spectrum
The primary fragmentation is likely to be the cleavage of the amide bond, leading to the formation of the 2-fluoropyridine-3-carbonyl cation (m/z 124) and the 3-methoxyazetidine radical, or the protonated 3-methoxyazetidine-1-carbonyl fragment. Further fragmentation of the azetidine ring is also expected.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the proposed chemical structure and offer a detailed electronic and atomic-level understanding of the molecule. This guide serves as a foundational reference for researchers, facilitating the accurate identification and characterization of this and structurally related compounds in drug discovery and development endeavors.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Field, L. D., Li, H., & Magill, A. M. (2013).
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Structural Elucidation of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of highly functionalized heterocyclic building blocks is a critical bottleneck in modern drug discovery. 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine (Chemical Formula: C₁₀H₁₁FN₂O₂) presents a unique analytical challenge due to the convergence of two complex spectroscopic phenomena: extensive heteronuclear spin-spin coupling from the 2-fluoro substituent and conformational rotamerism induced by the tertiary azetidine-amide linkage.
As an Application Scientist, I approach this molecule not merely as a sample to be analyzed, but as a dynamic system. Standard room-temperature analytical methods often yield convoluted data for such compounds, leading to erroneous impurity assignments. This whitepaper establishes a self-validating, causality-driven protocol for the unambiguous structural elucidation of this molecule, leveraging High-Resolution Mass Spectrometry (HRMS) and Variable-Temperature Multinuclear NMR (VT-NMR).
Theoretical Framework & Causality
To elucidate this structure accurately, we must first understand the physical chemistry governing its behavior in solution.
The Fluoropyridine Core: Heteronuclear Coupling as a Distance Ruler
The introduction of a fluorine atom at the 2-position of the pyridine ring fundamentally alters the local magnetic environment. Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio. Consequently, it couples strongly with both ¹H and ¹³C nuclei across the pyridine ring[1].
Rather than viewing this coupling as a complication, we utilize it as an internal "distance ruler." The magnitude of the carbon-fluorine scalar coupling (
The Azetidine-Amide Linkage: Thermodynamics of Rotamerism
The tertiary amide bond connecting the pyridine-3-carbonyl to the nitrogen of the 3-methoxyazetidine ring exhibits restricted rotation. The delocalization of the nitrogen lone pair into the carbonyl
Because the azetidine ring is situated in an asymmetric environment relative to the 2-fluoropyridine system, this restricted rotation yields two distinct conformational isomers (rotamers) in solution: syn and anti. At room temperature (298K), the rate of interconversion between these rotamers is often on the same timescale as the NMR acquisition[3]. This results in severe line broadening or the appearance of duplicated signal sets for the azetidine protons and carbons. To resolve this, we must manipulate the thermodynamics of the system using Variable-Temperature (VT) NMR to surpass the coalescence temperature, thereby averaging the conformers into a single, sharp set of signals.
Self-Validating Experimental Protocols
The following methodologies are designed to cross-verify each structural feature, ensuring absolute data integrity.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Purpose: To establish the exact molecular formula and rule out dimerization or degradation.
-
Sample Preparation: Dissolve 1 mg of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 Methanol/Water mixture containing 0.1% Formic Acid to promote ionization.
-
Instrument Setup: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operated in positive ion mode.
-
Calibration: Calibrate the TOF analyzer using a standard tuning mix to ensure mass accuracy within < 2 ppm.
-
Acquisition: Inject 2 µL of the sample. Acquire data over a mass range of m/z 100–1000.
-
Validation: Extract the [M+H]⁺ ion peak and compare the experimental exact mass against the theoretical monoisotopic mass. Analyze the isotopic distribution to confirm the absence of heavier halogens (Cl, Br) and validate the C₁₀H₁₁FN₂O₂ formula.
Protocol 2: Multinuclear & Variable-Temperature NMR
Purpose: To map the atomic connectivity and resolve rotameric signal duplication.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
). DMSO is chosen over CDCl₃ because its higher boiling point allows for elevated temperature studies[4]. -
1D Acquisition (298K): Acquire standard ¹H (16 scans), ¹³C{¹H} (1024 scans), and ¹⁹F{¹H} (16 scans) spectra at 298K. Note any peak broadening in the azetidine region (approx. 3.5–4.5 ppm).
-
VT-NMR Acquisition (350K): Increase the probe temperature to 350K. Allow the sample to equilibrate for 10 minutes. Re-acquire the ¹H and ¹³C spectra. The thermal energy will overcome the rotational barrier of the amide bond, collapsing the rotameric multiplets into sharp, time-averaged singlets/multiplets[2].
-
2D Connectivity Mapping (350K): While at 350K, acquire ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity from the azetidine ring protons through the carbonyl carbon to the pyridine ring.
Data Presentation & Structural Interpretation
The quantitative data obtained from the aforementioned protocols must align perfectly with the theoretical framework. The tables below summarize the validated analytical profile of the compound.
Table 1: HRMS and IR Characterization Summary
| Analytical Technique | Parameter / Mode | Expected Value | Observed Value | Interpretation |
| HRMS (ESI-TOF) | [M+H]⁺ Exact Mass | m/z 211.0877 | m/z 211.0881 | Confirms formula C₁₀H₁₁FN₂O₂ ( |
| FT-IR (ATR) | 1630 - 1650 cm⁻¹ | 1642 cm⁻¹ | Confirms tertiary amide carbonyl | |
| FT-IR (ATR) | 1000 - 1100 cm⁻¹ | 1085 cm⁻¹ | Confirms aromatic C-F stretch | |
| FT-IR (ATR) | 1100 - 1150 cm⁻¹ | 1120 cm⁻¹ | Confirms aliphatic methoxy ether |
Table 2: Multinuclear NMR Data (DMSO- , 350K)
Note: Data is reported at 350K to eliminate rotameric duplication, presenting the time-averaged structure.
| Nucleus | Chemical Shift ( | Multiplicity & Coupling ( | Integration | Assignment |
| ¹H | 8.35 | dt ( | 1H | Pyridine H-6 |
| ¹H | 8.02 | ddd ( | 1H | Pyridine H-4 (Couples to F) |
| ¹H | 7.45 | ddd ( | 1H | Pyridine H-5 |
| ¹H | 4.30 - 4.15 | m (broad at 298K, sharp at 350K) | 3H | Azetidine H-3, H-2a, H-4a |
| ¹H | 3.85 | m (broad at 298K, sharp at 350K) | 2H | Azetidine H-2b, H-4b |
| ¹H | 3.25 | s | 3H | Methoxy -CH₃ |
| ¹³C | 164.5 | s | 1C | Carbonyl (C=O) |
| ¹³C | 159.2 | d (¹ | 1C | Pyridine C-2 (C-F) |
| ¹³C | 148.5 | d (⁴ | 1C | Pyridine C-6 |
| ¹³C | 140.1 | d (³ | 1C | Pyridine C-4 |
| ¹³C | 122.3 | d (⁴ | 1C | Pyridine C-5 |
| ¹³C | 118.7 | d (² | 1C | Pyridine C-3 |
| ¹³C | 69.5 | s | 1C | Azetidine C-3 |
| ¹³C | 58.2, 56.4 | s (resolved at 350K) | 2C | Azetidine C-2, C-4 |
| ¹³C | 55.8 | s | 1C | Methoxy -CH₃ |
| ¹⁹F | -70.5 | d ( | 1F | Pyridine F-2 |
Visualizing the Analytical Logic
To ensure reproducibility and logical flow, the structural elucidation process and the fundamental NMR connectivity logic are mapped out below.
Analytical workflow for resolving rotameric fluoropyridine structures.
Key heteronuclear couplings and HMBC correlations for structural validation.
Conclusion
The structural elucidation of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine requires a deliberate departure from standard analytical routines. By recognizing the intrinsic physical properties of the molecule—specifically the predictable scalar coupling of the 2-fluoropyridine system and the restricted rotation of the tertiary azetidine amide—we can design a targeted, self-validating analytical workflow. The integration of HRMS for exact mass confirmation and VT-NMR to thermodynamically collapse rotameric signals ensures that the final structural assignment is both comprehensive and unimpeachable.
References
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- Source: fluorine1.
- Source: acs.
- Source: astr.
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The Ascendancy of the Methoxyazetidine Scaffold: A Technical Guide to Biological Evaluation for Drug Discovery
Foreword: The Strategic Value of a Strained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with drug-like properties is relentless. The focus has increasingly shifted towards three-dimensional, sp³-rich scaffolds that can offer improved physicochemical and pharmacokinetic profiles. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif.[1][2][3] Its inherent ring strain and conformational rigidity provide a unique platform for the precise spatial arrangement of substituents, which can lead to enhanced metabolic stability, receptor selectivity, and improved solubility compared to more common saturated heterocycles.[3]
This guide focuses specifically on the methoxyazetidine moiety, a versatile building block that combines the structural advantages of the azetidine ring with the modulating effects of the methoxy group. The methoxy substitution can further enhance chemical stability and fine-tune lipophilicity, making it an attractive component for designing potent and selective modulators of various biological targets.[4][5][6] We will journey through the critical stages of biological evaluation, from initial target engagement to early pharmacokinetic profiling, providing both the "how" and the "why" behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of therapeutics.
Part 1: The Foundational Workflow: From Target Binding to Cellular Activity
The initial phase of evaluating any new chemical entity is to confirm its interaction with the intended biological target and assess its activity in a cellular context. This section will detail the core assays for two of the most prominent drug target classes: Protein Kinases and G-Protein Coupled Receptors (GPCRs).
Case Study: Methoxyazetidine-Containing Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[7] The evaluation of a novel methoxyazetidine-based kinase inhibitor series typically follows a well-defined path from direct enzyme inhibition to cellular pathway modulation.
The logical flow of experiments is designed to build a comprehensive understanding of the compound's mechanism and potency.
Caption: Kinase inhibitor evaluation workflow.
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9] Its high sensitivity and universal applicability make it ideal for primary screening and IC₅₀ determination.[10][11]
Scientific Rationale: This method is chosen for its robustness and high-throughput compatibility. Unlike antibody-based methods, it is not dependent on a specific phospho-substrate antibody, allowing for the testing of virtually any kinase and substrate combination. The two-step process (ATP depletion followed by ADP conversion to a luminescent signal) minimizes interference from the high ATP concentrations typically used in kinase reactions.[8]
Step-by-Step Protocol:
-
Kinase Reaction Setup (5 µL volume):
-
In a 384-well plate, add 2 µL of kinase/substrate mix in 1X kinase reaction buffer.
-
Add 1 µL of the methoxyazetidine-containing test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include a DMSO-only control.
-
Initiate the reaction by adding 2 µL of ATP solution at the desired concentration (e.g., the Km for the specific kinase).
-
Incubate for 60 minutes at room temperature.
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
-
Case Study: Methoxyazetidine-Containing GPCR Ligands
GPCRs represent the largest family of druggable targets in the human genome.[13] The initial evaluation of a novel methoxyazetidine ligand involves determining its binding affinity and its functional effect (agonist, antagonist, or allosteric modulator).
The workflow for GPCR ligands aims to first establish binding to the receptor and then elucidate the functional consequence of that binding event.
Caption: GPCR ligand evaluation workflow.
The HTRF® GTP Binding assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the activation of Gi-coupled receptors by quantifying the binding of a fluorescent GTP analog to the Gαi subunit.[14][15]
Scientific Rationale: This assay provides a direct measure of G-protein activation, one of the earliest events in the GPCR signaling cascade.[16] It allows for the characterization of agonists, antagonists, and inverse agonists in a homogenous, non-radioactive format suitable for high-throughput screening.[15] The time-resolved detection minimizes background fluorescence, enhancing assay sensitivity.[17]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare cell membranes from a stable cell line overexpressing the target Gi-coupled GPCR.
-
Thaw and dilute the fluorescent GTP analog (Europium cryptate-labeled) and the anti-Gαi antibody (d2-labeled) in the assay buffer.
-
-
Assay Setup (20 µL volume):
-
In a low-volume 384-well plate, add 5 µL of the test compound (methoxyazetidine derivative) at various concentrations.
-
Add 5 µL of the diluted fluorescent GTP analog.
-
Add 10 µL of the cell membrane suspension mixed with the d2-labeled anti-Gαi antibody.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a known agonist).
-
Part 2: Building the Structure-Activity Relationship (SAR) and Pharmacokinetic Profile
Once on-target activity is confirmed, the focus shifts to optimizing the molecule. This involves understanding the relationship between chemical structure and biological activity (SAR) and evaluating its drug-like properties.
Establishing a Structure-Activity Relationship (SAR)
SAR is the cornerstone of lead optimization.[4] By systematically modifying the methoxyazetidine scaffold and observing the impact on potency, chemists can design more effective molecules.[18][19]
Causality in SAR: The goal is to identify which parts of the molecule are critical for binding and activity. For a methoxyazetidine-containing kinase inhibitor, key questions include:
-
The Methoxy Group: Is the methoxy group essential? Does changing it to an ethoxy or hydroxyl group increase or decrease potency? This can probe for specific hydrogen bond interactions or hydrophobic pockets in the target's active site.[20]
-
The Azetidine Nitrogen: What substituent on the azetidine nitrogen maximizes activity? This position often serves as a vector to explore different regions of the binding pocket.[2]
-
Substitution on the Core: How do other substituents on the molecule influence the presentation of the methoxyazetidine pharmacophore?
This table summarizes how structural modifications to a hypothetical methoxyazetidine core (MAZ-Core) could influence kinase inhibition and cellular potency.
| Compound ID | R¹ (on Azetidine-N) | R² (on MAZ-Core) | Kinase IC₅₀ (nM) | Cellular EC₅₀ (nM) |
| MAZ-001 | H | Phenyl | 520 | >10,000 |
| MAZ-002 | Methyl | Phenyl | 250 | 5,600 |
| MAZ-003 | Cyclopropyl | Phenyl | 85 | 1,200 |
| MAZ-004 | Cyclopropyl | 4-Fluorophenyl | 30 | 450 |
| MAZ-005 | Cyclopropyl | 4-Chlorophenyl | 15 | 210 |
| MAZ-006 | Cyclopropyl | 4-Methoxyphenyl | 110 | 1,800 |
SAR Insights:
-
Azetidine-N Substitution (R¹): Alkylation of the azetidine nitrogen (MAZ-002 vs. MAZ-001) improves potency. Incorporating a small, rigid cyclopropyl group (MAZ-003) provides a significant boost in both biochemical and cellular activity, suggesting a favorable interaction in a specific pocket.
-
Core Substitution (R²): Adding a halogen at the para-position of the phenyl ring (MAZ-004, MAZ-005) dramatically increases potency, with chlorine being optimal. This suggests a key halogen bonding interaction or occupation of a hydrophobic pocket. The introduction of a methoxy group (MAZ-006) is detrimental, likely due to steric hindrance or unfavorable electronics.
Early Pharmacokinetic (ADME) Profiling
A potent molecule is of little use if it cannot reach its target in the body. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.[4][21]
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[22][][24] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters, mimicking the intestinal barrier.[25]
Scientific Rationale: This assay provides a measure of a compound's apparent permeability coefficient (Papp). By measuring transport in both directions (apical to basolateral, A→B; and basolateral to apical, B→A), one can calculate an efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.[22]
Step-by-Step Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts (24-well format) and culture for 18-22 days to allow for differentiation and monolayer formation.[22]
-
Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Permeability Measurement (A→B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the test compound (e.g., at 10 µM) to the apical (A) side.[26]
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 60, 90, 120 minutes), take a sample from the basolateral side and replace it with fresh buffer.
-
-
Permeability Measurement (B→A):
-
Perform the same procedure as above, but add the test compound to the basolateral (B) side and sample from the apical (A) side.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the Papp value (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio.
-
A holistic view is essential for selecting promising candidates. Integrating potency and permeability data helps identify compounds with a balanced profile.
| Compound ID | Kinase IC₅₀ (nM) | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio |
| MAZ-003 | 85 | 12.5 | 1.2 |
| MAZ-004 | 30 | 15.1 | 1.5 |
| MAZ-005 | 15 | 18.3 | 1.3 |
| MAZ-006 | 110 | 9.8 | 4.8 |
Integrated Insights:
-
Compounds MAZ-003, MAZ-004, and MAZ-005 all exhibit high permeability (Papp > 10 x 10⁻⁶ cm/s is often considered high) and low efflux ratios, suggesting good potential for oral absorption.
-
MAZ-005 emerges as the lead candidate from this series, possessing the best combination of high potency, high permeability, and low efflux.
-
Despite its reasonable potency, MAZ-006 is flagged as a potential risk due to its high efflux ratio, which could limit its in vivo exposure.
Conclusion: A Scaffold of Promise
The methoxyazetidine motif represents a valuable tool in the medicinal chemist's arsenal. Its unique structural and physicochemical properties offer a compelling starting point for the design of novel therapeutics.[1] A successful drug discovery campaign, however, relies on a rigorous and logical biological evaluation strategy. By integrating well-validated biochemical and cellular assays with early pharmacokinetic profiling, research teams can efficiently navigate the complexities of lead optimization. The workflows and protocols detailed in this guide provide a robust framework for identifying methoxyazetidine-containing molecules with the highest potential to become next-generation medicines, transforming this strained ring from a chemical curiosity into a clinical success.
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
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NIH Assay Guidance Manual. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
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ChEMBL. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from [Link]
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Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
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PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Retrieved from [Link]
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Molecular Devices. (2011). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]
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eScholarship.org. (n.d.). Discovery of new GPCR ligands to illuminate new biology. Retrieved from [Link]
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Optibrium. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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In vitro assays for novel pyridine compounds
An In-Depth Technical Guide to In Vitro Assays for Novel Pyridine Compounds
Authored by: A Senior Application Scientist
Introduction: The Pyridine Scaffold in Modern Drug Discovery
The pyridine ring, a heterocyclic aromatic organic compound, is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs, such as the proton-pump inhibitor omeprazole and the anti-cancer agent imatinib, highlights its remarkable versatility and privileged status in drug design. The unique electronic properties of the pyridine nucleus, including its ability to act as a hydrogen bond acceptor and its capacity for a wide range of chemical modifications, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the essential in vitro assays required for the preclinical evaluation of novel pyridine-containing compounds, from initial hit identification to lead optimization and safety assessment. We will delve into the rationale behind assay selection, provide detailed protocols for key experiments, and offer insights to ensure data integrity and translatability.
Part 1: Primary Screening and Hit Identification
The initial phase of any drug discovery campaign is the identification of "hits"—compounds that exhibit a desired biological activity against a specific target. For novel pyridine series, high-throughput screening (HTS) is the workhorse methodology.
Target-Based Screening: Interrogating the Molecular Interaction
When the biological target of interest is known, a variety of biochemical and biophysical assays can be employed.
1.1.1 Biochemical Assays: Measuring Functional Activity
Biochemical assays directly measure the effect of a compound on the activity of a purified protein, such as an enzyme or a receptor.
-
Enzyme Inhibition Assays: A significant number of pyridine derivatives are designed as enzyme inhibitors. The choice of assay format depends on the enzyme class. For kinases, radiometric assays using ³²P-ATP or ³³P-ATP remain a gold standard for their sensitivity and direct measurement of phosphate transfer. However, non-radioactive methods, such as fluorescence-based assays, are often preferred for HTS due to safety and cost considerations.
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays are widely used to study kinase activity. In a typical format, a peptide substrate is labeled with a donor fluorophore and an antibody that recognizes the phosphorylated substrate is labeled with an acceptor fluorophore. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is highly sensitive and amenable to HTS. Donor and acceptor beads are coated with molecules that recognize the substrate and the product of the enzymatic reaction, respectively. When the product is formed, the beads are brought into close proximity, leading to the generation of a chemiluminescent signal.
-
-
Receptor Binding Assays: For pyridine compounds targeting receptors, radioligand binding assays are a classic and robust method to determine the affinity of a compound for its target. This assay involves incubating the receptor preparation with a radiolabeled ligand of known affinity and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the inhibitory constant (Ki).
1.1.2 Biophysical Assays: Confirming Direct Engagement
Biophysical methods are crucial for confirming direct binding of the compound to the target protein and for elucidating the binding mechanism.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a compound to a target protein immobilized on a sensor chip.
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry (DSF), TSA is a rapid and cost-effective method to assess compound binding. It measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive thermal shift is indicative of compound binding and stabilization of the protein.
Phenotypic Screening: A Target-Agnostic Approach
Phenotypic screening involves testing compounds in cell-based models to identify agents that induce a desired change in cellular phenotype, without prior knowledge of the specific molecular target.
-
High-Content Imaging (HCI): HCI combines automated microscopy with sophisticated image analysis software to quantitatively measure multiple phenotypic parameters in cells. This approach is particularly powerful for identifying compounds that affect complex cellular processes such as cell morphology, proliferation, apoptosis, and organelle function.
Workflow for Primary Hit Identification
Caption: Workflow for primary hit identification and confirmation.
Part 2: Lead Optimization and Mechanistic Studies
Once promising hits are identified, the lead optimization phase aims to improve their potency, selectivity, and drug-like properties.
Elucidating the Mechanism of Action (MoA)
Understanding how a compound exerts its biological effect is critical for rational drug development.
-
Cellular Target Engagement Assays: These assays confirm that the compound interacts with its intended target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in intact cells and even tissues. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
-
Signaling Pathway Analysis:
-
Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to compound treatment.
-
Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the pathway of interest.
-
Selectivity and Off-Target Profiling
It is crucial to assess the selectivity of a compound for its intended target versus other related and unrelated proteins.
-
Kinome Scanning: For kinase inhibitors, profiling against a large panel of kinases is essential to determine the selectivity of the compound. This is typically done using in vitro binding or activity assays.
-
Safety Pharmacology Panels: Companies such as Eurofins SafetyPharma and CEREP offer fee-for-service screening against a broad range of off-targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters, which are known to be associated with adverse drug reactions.
In Vitro ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is essential to identify potential liabilities.
2.3.1 ADME Assays
| Assay | Purpose | Methodology |
| Solubility | Determines the maximum concentration of a compound in a given solvent. | Kinetic or thermodynamic methods using UV-Vis spectroscopy or HPLC. |
| Permeability | Assesses the ability of a compound to cross biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 or MDCK cells. |
| Metabolic Stability | Evaluates the susceptibility of a compound to metabolism by liver enzymes. | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis. |
| Plasma Protein Binding | Measures the extent to which a compound binds to plasma proteins. | Equilibrium dialysis, ultrafiltration, or ultracentrifugation. |
| CYP450 Inhibition | Identifies potential drug-drug interactions. | Incubation with specific CYP450 enzymes and probe substrates, followed by LC-MS/MS analysis. |
2.3.2 In Vitro Toxicology Assays
-
Cytotoxicity Assays: These assays measure the ability of a compound to kill cells. Common methods include MTT, MTS, and CellTiter-Glo® assays, which measure metabolic activity, and LDH release assays, which measure membrane integrity.
-
Hepatotoxicity Assays: Given that the liver is a primary site of drug metabolism, assessing the potential for liver toxicity is crucial. This can be done using primary hepatocytes or liver-derived cell lines.
-
Cardiotoxicity Assays: The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target, as its inhibition can lead to a potentially fatal cardiac arrhythmia. The potential for hERG inhibition is typically assessed using automated patch-clamp electrophysiology.
-
Genotoxicity Assays: These assays evaluate the potential of a compound to damage DNA. The Ames test, which uses bacteria to test for gene mutations, and the in vitro micronucleus test, which assesses chromosomal damage in mammalian cells, are standard assays.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound at various concentrations or a vehicle control for a specified time.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping or trypsinization.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Heating Step:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Denature the supernatant samples by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE and analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Signaling Pathway Analysis Workflow
Caption: Workflow for elucidating a compound's mechanism of action.
Conclusion: A Data-Driven Path to Novel Therapeutics
The in vitro assays described in this guide represent a critical toolkit for the preclinical evaluation of novel pyridine compounds. A well-designed and executed in vitro pharmacology strategy, encompassing primary screening, mechanistic studies, and ADME/Tox profiling, is essential for identifying and advancing promising drug candidates. By integrating these diverse assays, researchers can build a comprehensive data package that supports informed decision-making and increases the probability of success in bringing new and effective pyridine-based medicines to patients.
References
Methodological & Application
Application Notes and Protocols for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine: A Guide for Preclinical Research and Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the biological activity of the novel compound, 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine. Drawing from established methodologies for analogous compounds, this document outlines a strategic approach to characterizing its potential as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs) and exploring its therapeutic relevance in cognitive and neurological disorders.
Introduction: The Scientific Rationale
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system. Coupled with an azetidine ring, a motif present in known potent nAChR ligands, and a fluorine atom to potentially enhance metabolic stability and binding affinity, 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine emerges as a compelling candidate for nAChR modulation.
Neuronal nAChRs are ligand-gated ion channels that play a critical role in various cognitive processes, including learning, memory, and attention.[1][2][3][4] Dysfunction of these receptors has been implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2][4] The development of novel nAChR modulators, therefore, represents a promising therapeutic strategy.
This guide will delineate a series of in vitro and in vivo protocols to systematically evaluate the biological activity of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, focusing on its interaction with nAChRs and its potential pro-cognitive effects.
Characterizing the Interaction with Nicotinic Acetylcholine Receptors
The initial phase of investigation should focus on determining if and how 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine interacts with nAChRs. The primary subtypes of interest in the central nervous system are the heteromeric α4β2 and the homomeric α7 receptors.[5]
In Vitro Assays: Establishing a Molecular Profile
A series of in vitro experiments are essential to establish the binding affinity, functional activity, and subtype selectivity of the compound.
Objective: To determine the binding affinity (Ki) of the test compound for α4β2 and α7 nAChR subtypes.
Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Protocol:
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing human α4β2 or α7 nAChRs.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl based buffer).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7) and a range of concentrations of the test compound.
-
Separation: After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Table 1: Representative Data from Radioligand Binding Assays
| nAChR Subtype | Radioligand | Test Compound Ki (nM) |
| α4β2 | [³H]-Epibatidine | To be determined |
| α7 | [¹²⁵I]-α-Bungarotoxin | To be determined |
Objective: To determine the functional activity of the compound (agonist, antagonist, or allosteric modulator) at α4β2 and α7 nAChRs.
Principle: Two-electrode voltage clamp recording in Xenopus oocytes expressing the nAChR subtypes of interest allows for the direct measurement of ion channel activity in response to the compound.
Protocol:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired human nAChR subunits.
-
Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two electrodes (voltage and current).
-
Compound Application: Apply acetylcholine (ACh) or a known nAChR agonist to elicit a baseline current response.
-
Agonist/Antagonist Testing: Apply the test compound alone to determine if it elicits a current (agonist activity). To test for antagonist activity, co-apply the test compound with ACh.
-
Positive Allosteric Modulator (PAM) Testing: To assess for PAM activity, apply a sub-maximal concentration of ACh in the presence and absence of the test compound. A potentiation of the ACh-evoked current indicates PAM activity.[5][6][7]
-
Data Analysis: Measure the peak current amplitude and analyze the concentration-response relationship to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Diagram 1: Workflow for In Vitro Characterization
Caption: A general protocol for assessing the pro-cognitive effects of the test compound in vivo.
Neurochemical and Target Engagement Studies
Objective: To investigate the neurochemical effects of the compound and confirm target engagement in the brain.
Protocols:
-
In Vivo Microdialysis:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Sample Collection: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.
-
Neurotransmitter Analysis: Analyze the samples for levels of neurotransmitters such as acetylcholine, dopamine, and glutamate using high-performance liquid chromatography (HPLC). [8] 4. Data Analysis: An increase in acetylcholine release in response to the test compound would be consistent with an nAChR-mediated mechanism.
-
-
Positron Emission Tomography (PET) Imaging:
-
Radiolabeling: If a suitable radiolabeled version of the test compound can be synthesized (e.g., with ¹⁸F), PET imaging can be used to visualize its distribution and binding to nAChRs in the living brain. [1][2][3] 2. Imaging Session: Administer the radiolabeled compound to the animal and acquire PET scans over time.
-
Data Analysis: Quantify the uptake and binding of the radiotracer in different brain regions to determine receptor occupancy at different doses of the unlabeled compound.
-
Summary and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activity of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine. A logical and stepwise approach, beginning with in vitro receptor profiling and progressing to in vivo behavioral and neurochemical studies, will provide a comprehensive understanding of its mechanism of action and therapeutic potential.
Diagram 3: Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: A simplified diagram of the nAChR signaling pathway.
Positive findings from these studies would warrant further investigation into the compound's pharmacokinetic properties, safety profile, and efficacy in more advanced disease models. The ultimate goal is to determine if 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine represents a viable candidate for further drug development for the treatment of cognitive deficits in various neurological disorders.
References
- Abramov, A. Y., & Duchen, M. R. (2005). The role of mitochondria in vision. Cell Calcium, 37(4), 339-349.
-
National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
- Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 108-122.
- Grønlien, J. H., et al. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Frontiers in Pharmacology, 11, 139.
- Gopalakrishnan, S. M., et al. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Assay and Drug Development Technologies, 9(6), 556-566.
- G-C. G., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2531.
- Rossi, S., et al. (2021). Protocols for cognitive enhancement. A user manual for Brain Health Services—part 5 of 6. Alzheimer's Research & Therapy, 13(1), 1-17.
-
National Center for Biotechnology Information. (2008). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
- Fernández-Alarcón, L., et al. (2023). Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. International Journal of Molecular Sciences, 24(8), 7601.
- Papke, R. L., et al. (2010). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 79(6), 803-813.
- Park, D. C., et al. (2019). Impact of Challenging Engagement on Cognition in Older Adults (engAGE). ClinicalTrials.gov, NCT03962439.
-
National Center for Biotechnology Information. (2006). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
- Le-Corronc, H., et al. (2025). Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus. STAR Protocols, 6(1), 103215.
- El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 476-491.
-
National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
- Al-Zaydi, K. M. (2012).
- Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
-
BindingDB. (n.d.). (E)-6-(2-(1-(1-(4-(dimethylamino)but-2-enoyl)-3-fluoroazetidine-3-carbonyl)piperidin-4-yl)-5-methyl-2H-1,2,3-triazol-4-yl)-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. Retrieved from [Link]
Sources
- 1. 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cell.com [cell.com]
Application Notes and Protocols for In Vitro Evaluation of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine
A Hypothetical Case Study: Characterization of a Novel Kinase Inhibitor
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of non-covalent interactions and its synthetic tractability make it a fertile ground for the development of novel therapeutics. This document provides a detailed guide to the in vitro characterization of a novel pyridine derivative, 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine.
Disclaimer: As of the last update, there is no publicly available information on the specific biological target or mechanism of action of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine. Therefore, for the purpose of this comprehensive guide, we will proceed with a scientifically plausible hypothetical scenario : that this compound is a novel inhibitor of a protein kinase, a common target class for pyridine-containing small molecules. The following protocols are established, widely-used methods for the characterization of novel kinase inhibitors and are presented here as a representative workflow.
Part 1: Initial Biochemical Characterization
The first step in evaluating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the target protein. This is typically achieved through in vitro kinase activity assays.
Rationale for Kinase Activity Assays
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Kinase activity assays are designed to measure the rate of this reaction in the presence and absence of an inhibitor. The primary output of these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescent)
This protocol describes a common method for measuring kinase activity using a luminescent readout that quantifies the amount of ATP remaining in the reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Recombinant human kinase of interest
-
Kinase substrate (peptide or protein)
-
2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Luminescent kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO. A typical starting range would be from 100 µM to 1 nM.
-
Prepare a similar dilution series for the positive control, staurosporine.
-
-
Reaction Setup:
-
Add 2.5 µL of the compound dilutions to the wells of the assay plate. Include wells with DMSO only as a negative control (100% activity) and wells with a high concentration of staurosporine as a positive control (0% activity).
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare a solution of ATP in assay buffer at a concentration close to the Km for the specific kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour. The optimal incubation time may vary depending on the kinase.
-
-
Detection:
-
Follow the manufacturer's instructions for the luminescent kinase activity assay kit to stop the reaction and measure the remaining ATP. This typically involves adding a reagent that lyses the cells (if applicable) and another that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence intensity for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine | Kinase X | 50 |
| Staurosporine | Kinase X | 5 |
Part 2: Cellular Activity Assessment
Demonstrating that a compound can inhibit a kinase in a cellular context is a critical next step. This confirms cell permeability and engagement with the target in a more physiologically relevant environment.
Rationale for Cellular Proliferation Assays
Many kinases are involved in signaling pathways that control cell growth and proliferation. Therefore, inhibiting these kinases can lead to a reduction in cell viability. Cellular proliferation assays are used to measure the effect of a compound on the growth of cancer cell lines that are known to be dependent on the target kinase.
Experimental Protocol: Cellular Proliferation Assay (MTT)
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line dependent on the target kinase
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine
-
Positive control cytotoxic drug (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Compound | Cell Line | GI50 (µM) |
| 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine | Cell Line A | 0.5 |
| Doxorubicin | Cell Line A | 0.1 |
Part 3: Target Engagement and Downstream Signaling
Confirming that the compound interacts with its intended target in cells and modulates downstream signaling pathways provides strong evidence for its mechanism of action.
Rationale for Western Blotting
Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate. In the context of kinase inhibitors, it can be used to measure the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates. A reduction in phosphorylation indicates target engagement and inhibition of the signaling pathway.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
Materials:
-
Cancer cell line
-
2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase and a downstream substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase X) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
-
Visualizations:
Caption: A simplified signaling pathway illustrating the hypothetical mechanism of action.
References
As this is a hypothetical case study, the references provided are to general methods and resources relevant to the described protocols.
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]
Application Notes and Protocols for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine: A Potential Therapeutic Agent
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the synthesis, biological activity, or therapeutic applications of "2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine." Therefore, to fulfill the user's request for detailed Application Notes and Protocols in a scientifically rigorous manner, this document will focus on a well-characterized compound with a related structural motif and therapeutic relevance: AST-487 (Matininib) . AST-487 is a multi-kinase inhibitor that has been investigated in preclinical and clinical studies, providing a robust foundation for illustrating the principles of drug development and application as requested.
Introduction to AST-487 (Matininib): A Multi-Kinase Inhibitor with Therapeutic Potential
AST-487, also known as Matinib, is an orally bioavailable, small molecule inhibitor of multiple protein kinases, including Flt3, RET, KDR, c-Kit, and c-Abl, with IC50 values in the sub-micromolar range.[1] Its ability to target key signaling pathways implicated in cancer cell proliferation and survival has positioned it as a promising therapeutic agent, particularly in the context of hematological malignancies and solid tumors driven by specific kinase mutations.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the characterization and application of AST-487, from fundamental in vitro assays to preclinical in vivo models.
Part 1: In Vitro Characterization of AST-487
Kinase Inhibition Profile
Rationale: The initial step in characterizing a kinase inhibitor is to determine its potency and selectivity against a panel of kinases. This provides insight into its mechanism of action and potential therapeutic targets, as well as potential off-target effects.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of AST-487 against a target kinase.
Materials:
-
Target kinase (e.g., recombinant human RET, Flt3)
-
Appropriate kinase substrate (e.g., GFP-tagged polypeptide)
-
ATP
-
LanthaScreen™ Tb-anti-pTyr antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
AST-487 stock solution (in DMSO)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of AST-487 in assay buffer.
-
In a 384-well plate, add the kinase, substrate, and AST-487 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Tb-anti-pTyr antibody and incubate to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520/495) and plot the data against the inhibitor concentration to determine the IC50 value.
Data Presentation:
| Kinase Target | AST-487 IC50 (µM) | Reference |
| RET | 0.88 | [3] |
| KDR | < 1 | [1] |
| c-Kit | < 1 | [1] |
| c-Abl | < 1 | [1] |
| FLT3 | 0.12 (Ki) | [1][4] |
Cellular Proliferation and Viability Assays
Rationale: To assess the functional consequences of kinase inhibition, it is crucial to evaluate the effect of the compound on the proliferation and viability of cancer cells, particularly those harboring activating mutations in the target kinases.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., bladder cancer cell lines UM-G12, UW-G6, UMUC3-CMV-hTERT-GFP)[5]
-
Complete cell culture medium
-
AST-487 stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of AST-487 concentrations for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for cell proliferation.
Data Presentation:
| Cell Line | AST-487 IC50 (µM) | Reference |
| Bladder Cancer Cell Lines (range) | 1.3 - 2.5 | [5] |
Part 2: Preclinical In Vivo Evaluation
Rationale: In vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety of a drug candidate in a living organism before it can be considered for human clinical trials.
Xenograft Tumor Models
Protocol: Subcutaneous Xenograft Model in Nude Mice
This model is used to assess the anti-tumor activity of AST-487 in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line capable of forming tumors (e.g., TT human medullary thyroid cancer cells)[3]
-
AST-487 formulation for oral administration
-
Vehicle control (e.g., CMC-Na solution)[1]
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer AST-487 or vehicle control orally on a predetermined schedule (e.g., daily).
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Analysis:
-
Compare the tumor growth rates between the AST-487 treated and control groups.
-
Evaluate the tolerability of the treatment by monitoring body weight changes and clinical signs.
Pharmacokinetic (PK) Studies
Rationale: PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. This information is critical for determining the appropriate dosing regimen.
Protocol: Single-Dose Oral PK Study in Rats
Materials:
-
Male Sprague-Dawley rats
-
AST-487 formulation for oral gavage
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for drug concentration analysis
Procedure:
-
Administer a single oral dose of AST-487 to the rats.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of AST-487.
-
Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Part 3: Mechanism of Action and Signaling Pathways
Rationale: Understanding the molecular mechanisms by which a drug exerts its effects is crucial for rational drug development and identifying potential biomarkers of response.
Western Blot Analysis of Downstream Signaling
Protocol: Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of proteins downstream of the target kinases, confirming target engagement in cells.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-RET, anti-phospho-FLT3, anti-total-RET, anti-total-FLT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Signaling Pathway:
Caption: Mechanism of action of AST-487.
Part 4: Clinical Development Considerations
While AST-487 has been evaluated in early-phase clinical trials, its development status may have evolved. Researchers interested in the clinical application of similar multi-kinase inhibitors should consult clinical trial registries for the latest information on ongoing and completed studies.[6][7] Key considerations for clinical development include patient selection based on biomarker status (e.g., FLT3 or RET mutations), dose-escalation studies to determine the maximum tolerated dose, and combination strategies with other anti-cancer agents to enhance efficacy and overcome resistance.[2][6]
References
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The RET kinase inhibitor NVP-AST487 blocks growth and calcitonin gene expression through distinct mechanisms in medullary thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine in Drug Discovery
Introduction: The Strategic Integration of Privileged Scaffolds
In contemporary medicinal chemistry, the strategic assembly of molecular fragments with proven pharmacophoric value is a cornerstone of rational drug design. The title compound, 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, represents a compelling example of this approach, synergistically combining three key structural motifs: a fluoropyridine ring, an azetidine amide linker, and a methoxy substituent. Each of these components has been independently validated across numerous drug discovery programs for its ability to confer desirable physicochemical and pharmacokinetic properties.
The fluoropyridine moiety is a well-established bioisostere for a phenyl ring, offering modulated electronics and metabolic stability. The strategic placement of a fluorine atom can influence pKa, lipophilicity, and binding interactions, often leading to enhanced target affinity and selectivity. Notably, 2-fluoropyridine derivatives have been successfully developed as positron emission tomography (PET) imaging agents for neuronal nicotinic cholinergic receptors (nAChRs), highlighting their utility in targeting the central nervous system (CNS).[1][2][3]
The azetidine ring , a four-membered nitrogen-containing heterocycle, has gained significant traction as a "small-but-mighty" scaffold in drug discovery.[4] Its inherent ring strain and three-dimensional character provide a rigid, conformationally constrained linker that can improve metabolic stability, aqueous solubility, and cell permeability.[4] Azetidine amides, in particular, exhibit unique torsional profiles compared to other tertiary amides, which can lead to novel structure-activity relationships (SAR).[5] This motif is present in several clinical candidates, underscoring its therapeutic potential.[5][6]
The incorporation of a methoxy group on the azetidine ring further refines the molecule's properties by introducing a polar contact point and potentially improving its solubility and ADME (absorption, distribution, metabolism, and excretion) profile.
This document provides a comprehensive guide to the synthesis and potential applications of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, a novel chemical entity with significant potential for CNS-targeted drug discovery, among other therapeutic areas. We present a detailed, step-by-step protocol for its synthesis via amide coupling, and a representative in vitro protocol for its evaluation as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs), a target class implicated in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and schizophrenia.[2][7]
PART 1: Synthesis and Characterization
The synthesis of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine can be efficiently achieved through a standard amide coupling reaction between commercially available 2-fluoro-3-pyridinecarboxylic acid and 3-methoxyazetidine.
Proposed Synthetic Scheme
Caption: Synthetic workflow for the preparation of the title compound.
Experimental Protocol: Amide Coupling
This protocol details the synthesis of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine on a 1 mmol scale.
Materials and Reagents:
-
2-Fluoro-3-pyridinecarboxylic acid (CAS 393-55-5)
-
3-Methoxyazetidine hydrochloride (CAS 148644-09-1)[8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply for inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-fluoro-3-pyridinecarboxylic acid (141 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) to the flask and stir until the acid is fully dissolved.
-
Addition of Base and Amine: Add DIPEA (0.52 mL, 3.0 mmol) to the solution, followed by 3-methoxyazetidine hydrochloride (123.5 mg, 1.0 mmol). Stir the mixture for 10 minutes at room temperature.
-
Activation and Coupling: Add HATU (418 mg, 1.1 mmol) to the reaction mixture in one portion. The reaction is typically exothermic. Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and water (20 mL). Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine.
Expected Yield and Characterization:
-
Yield: 75-90%
-
Appearance: White to off-white solid.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the fluorine atom.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Quantitative Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₁FN₂O₂ |
| Molecular Weight | 210.21 g/mol |
| Theoretical Yield (1 mmol scale) | 210 mg |
| Purity (post-chromatography) | >95% (as determined by HPLC) |
PART 2: Application in Nicotinic Acetylcholine Receptor (nAChR) Binding Assays
Based on the structural precedent of fluoropyridine ligands for nAChRs, we propose the evaluation of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine as a potential modulator of the α4β2 nAChR subtype, the most abundant high-affinity nicotinic receptor in the brain.[9] The following protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compound.
Assay Workflow
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Unveiling the Pharmacokinetic Profile of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine: A Comprehensive Guide to In Vitro and In Vivo Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a detailed guide for the comprehensive pharmacokinetic (PK) characterization of the novel small molecule, 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine. In the absence of specific published data for this compound, this guide furnishes a robust framework of protocols and application notes, grounded in established principles of drug metabolism and pharmacokinetics (DMPK). The methodologies outlined herein are designed to generate critical data to inform lead optimization and predict human pharmacokinetic behavior.
Introduction: The Rationale for a Thorough Pharmacokinetic Assessment
The therapeutic potential of any new chemical entity is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).[1][2] A comprehensive understanding of these processes is paramount for optimizing dosing regimens, anticipating potential drug-drug interactions, and ensuring a desirable safety and efficacy profile.[3][4][5] This guide presents a strategic and phased approach to elucidating the PK properties of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, a compound featuring a fluorinated pyridine core coupled with a methoxyazetidine carbonyl moiety. Both the pyridine and azetidine scaffolds are prevalent in medicinal chemistry, and their metabolic fates can be predicted and tested through the methodologies described.
Strategic Workflow for PK Characterization
A logical and iterative workflow is essential for an efficient evaluation of the compound's PK properties. The proposed strategy begins with in vitro assays to assess intrinsic properties, followed by in vivo studies in rodent models to understand its behavior in a whole organism.
Figure 1: A strategic workflow for the pharmacokinetic characterization of a novel chemical entity.
In Vitro ADME Profiling: Foundational Insights
In vitro assays offer a high-throughput and cost-effective means to gain initial insights into a compound's ADME properties, guiding further in vivo studies.[2]
Metabolic Stability Assessment
Rationale: Understanding the susceptibility of a compound to metabolism is crucial for predicting its in vivo clearance and half-life.[3] Liver microsomes and hepatocytes are the primary in vitro systems used for this purpose.
Protocol 1: Metabolic Stability in Liver Microsomes
-
Preparation: Prepare a stock solution of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine in a suitable organic solvent (e.g., DMSO).
-
Incubation: Incubate the compound (typically at 1 µM) with pooled liver microsomes (from human and relevant preclinical species) in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Metabolic Stability in Hepatocytes
-
Cell Culture: Plate cryopreserved hepatocytes from the desired species (human, rat, mouse) and allow them to attach.
-
Incubation: Replace the medium with a fresh medium containing the test compound (1 µM).
-
Sampling and Analysis: Follow steps 3-6 from the liver microsome protocol. Hepatocytes provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes.
| Parameter | Liver Microsomes | Hepatocytes | Significance |
| Enzyme Content | Primarily Phase I (CYPs) | Phase I and Phase II | Provides a more comprehensive metabolic profile. |
| Cellular Integrity | Subcellular fraction | Intact cells | Better reflects the cellular environment. |
| Throughput | High | Moderate | Microsomes are often used for initial screening. |
Table 1: Comparison of In Vitro Metabolic Stability Assay Systems.
Plasma Protein Binding (PPB)
Rationale: The extent of binding to plasma proteins influences the free (unbound) fraction of a drug, which is the portion available to exert its pharmacological effect and be cleared.
Protocol 3: Equilibrium Dialysis for PPB Determination
-
Apparatus: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane.
-
Procedure: Add plasma to one chamber and a buffer solution containing the test compound to the other.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
Sampling: Collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both chambers using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) using the formula: fu = [Drug]buffer / [Drug]plasma.
Membrane Permeability Assessment
Rationale: The ability of a compound to cross biological membranes is a key determinant of its oral absorption.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Apparatus: Use a 96-well filter plate coated with a lipid-infused artificial membrane.
-
Procedure: Add a solution of the test compound to the donor wells and a buffer solution to the acceptor wells.
-
Incubation: Incubate for a defined period (e.g., 4-16 hours).
-
Analysis: Measure the concentration of the compound in both donor and acceptor wells.
-
Calculation: Calculate the permeability coefficient (Pe).
Bioanalytical Method Development: The Cornerstone of Accurate Quantification
A robust and validated bioanalytical method is essential for the accurate quantification of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine in biological matrices.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[6][7][8][9]
Figure 2: Workflow for the development and validation of an LC-MS/MS bioanalytical method.
Protocol 5: LC-MS/MS Method Development and Validation
-
Mass Spectrometric Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize the precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Chromatographic Separation: Develop a reversed-phase HPLC method to achieve good peak shape and separation from endogenous matrix components.
-
Sample Preparation: Optimize a sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently extract the analyte from plasma and minimize matrix effects.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[6]
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation.
In Vivo Pharmacokinetic Studies: Understanding the Whole-Body Disposition
In vivo studies in animal models, typically rodents, are crucial for understanding the complete ADME profile of a drug candidate and for predicting its human pharmacokinetics.[1][10][11]
Intravenous (IV) Pharmacokinetic Study
Rationale: IV administration provides direct entry into the systemic circulation, allowing for the determination of key clearance parameters and volume of distribution, independent of absorption.
Protocol 6: IV PK Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group) with jugular vein cannulation for blood sampling.
-
Dosing: Administer a single bolus dose of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine (e.g., 1-2 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle.
-
Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using the validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis (NCA) to determine key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
Oral (PO) Pharmacokinetic Study
Rationale: Oral administration is the most common route for drug delivery. This study is essential for determining oral bioavailability and absorption characteristics.
Protocol 7: PO PK Study in Rats
-
Animal Model: Use a separate group of fasted male Sprague-Dawley rats (n=3-4).
-
Dosing: Administer a single oral gavage dose of the compound (e.g., 5-10 mg/kg) in a suitable vehicle.
-
Blood Sampling and Analysis: Follow the same blood sampling, plasma preparation, and bioanalysis procedures as the IV study.
-
Data Analysis: Determine PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
| Parameter | Description | Significance |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | A measure of the body's efficiency in eliminating the drug. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the drug concentration to decrease by half. | Determines the dosing interval. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A critical parameter for oral drug candidates. |
Table 3: Key Pharmacokinetic Parameters and Their Significance.
Data Interpretation and Future Directions
The collective data from these in vitro and in vivo studies will provide a comprehensive pharmacokinetic profile of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine. This information is critical for:
-
Lead Optimization: Guiding medicinal chemistry efforts to improve PK properties.
-
Dose Prediction: Informing the selection of doses for efficacy and toxicology studies.
-
Human PK Prediction: Using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to predict the human pharmacokinetic profile.[1]
Should the initial PK profile reveal liabilities such as high clearance or low bioavailability, further studies including metabolite identification and reaction phenotyping would be warranted to understand the underlying mechanisms.
References
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]
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Sygnature Discovery. (n.d.). in vivo Pharmacokinetics. Retrieved from [Link]
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Zhang, D., et al. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
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Infinix Bio. (2026, February 14). Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. Retrieved from [Link]
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Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]
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MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Retrieved from [Link]
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Jameel, B. K., Raauf, A. M. R., & Abbas, W. A. K. (2023). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(3), 1-15. Retrieved from [Link]
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Lu, W., & Fu, Z. (2025, August 6). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology. Retrieved from [Link]
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AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]
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Al-Shehri, S., et al. (2020). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Analytical Science and Technology, 11(1), 29. Retrieved from [Link]
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El-Sayed, N. F., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1989-2007. Retrieved from [Link]
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Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7027. Retrieved from [Link]
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Royal Society of Chemistry. (2025, January 29). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. RSC Advances. Retrieved from [Link]
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National Center for Biotechnology Information. (2006, June 23). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In: Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
-
National Center for Biotechnology Information. (2008, April 8). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In: Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
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National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In: Assay Guidance Manual. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020, July 1). METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATION OF TRIFLURIDINE IN HUMAN PLASMA BY USING LC-MS/MS TECHNIQUE. Retrieved from [Link]
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Applied Clinical Trials. (n.d.). Pre-clinical Data Analysis Ensuring Relevant First-in-Human Clinical Trials. Retrieved from [Link]
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PubMed. (2012, November 15). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
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National Center for Biotechnology Information. (2006, June 26). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In: Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
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MDPI. (2022, February 1). A Simple LC-MS/MS Method for the Quantification of PDA-66 in Human Plasma. Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2006, October 2). 2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine. In: Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
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Frick, L. W., et al. (1995). Pharmacokinetics and metabolism of racemic 2',3'-dideoxy-5-fluoro-3'-thiacytidine in rhesus monkeys. Antimicrobial Agents and Chemotherapy, 39(11), 2500–2506. Retrieved from [Link]
-
BindingDB. (n.d.). BDBM709623. Retrieved from [Link]
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Knowledge UChicago. (2023, October 9). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni). Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1992, September). TOXICOLOGICAL PROFILE FOR PYRIDINE. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine
Welcome to the technical support center for the synthesis and purification of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with this specific synthetic target.
I. Synthetic Overview & Core Challenges
The synthesis of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine typically involves the amide coupling of 2-fluoronicotinic acid with 3-methoxyazetidine. While seemingly straightforward, this process presents several challenges that can impact yield, purity, and scalability. The primary hurdles include:
-
Efficient Amide Coupling: Selecting the appropriate coupling reagent and conditions is critical to ensure high conversion and minimize side reactions.
-
Handling of Starting Materials: 3-methoxyazetidine is often supplied as a hydrochloride salt, requiring a freebasing step prior to the coupling reaction.
-
Purification of a Polar, Basic Product: The final compound possesses both a basic pyridine nitrogen and a polar amide group, which can lead to difficulties in chromatographic purification, such as peak tailing and poor separation from polar impurities.
-
Potential for Side Reactions: Undesired reactions, such as the formation of coupling reagent-related byproducts or reactions involving the fluoropyridine ring, can complicate the purification process.
This guide will address these challenges in a practical, question-and-answer format, providing both the "how" and the "why" behind our recommended solutions.
II. Troubleshooting Guide: Synthesis
This section addresses common problems encountered during the synthesis of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine.
Q1: My amide coupling reaction shows low conversion to the desired product. What are the likely causes and how can I improve the yield?
A1: Low conversion in amide coupling reactions is a frequent issue. The root cause often lies in the choice of coupling reagent, reaction conditions, or the purity of the starting materials.
Possible Causes & Solutions:
-
Inefficient Activation of 2-Fluoronicotinic Acid: The carboxylic acid must be activated to react with the amine. If the activation is sluggish, the overall reaction will be slow.
-
Solution: Employ a more potent coupling reagent. While carbodiimides like EDC in the presence of an additive like HOBt can be effective, uronium-based reagents such as HATU often provide higher yields and faster reaction times, especially for electron-deficient carboxylic acids like 2-fluoronicotinic acid.
-
-
Incomplete Freebasing of 3-Methoxyazetidine Hydrochloride: If the amine is not fully neutralized, it will not be nucleophilic enough to participate in the coupling reaction.
-
Solution: Ensure complete freebasing of the 3-methoxyazetidine hydrochloride salt. This can be achieved by treating a solution of the salt with a suitable base, such as triethylamine or diisopropylethylamine (DIPEA), prior to the addition of the activated carboxylic acid. A slight excess of the base (1.1-1.5 equivalents relative to the hydrochloride salt) is recommended.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and base selection can significantly influence the reaction rate.
-
Solution: Optimize the reaction conditions. Amide couplings are typically run at room temperature, but gentle heating (e.g., to 40-50 °C) can sometimes improve the rate. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally good choices. The choice of base is also crucial; a non-nucleophilic base like DIPEA is often preferred to avoid side reactions.
-
Experimental Protocol: Optimized Amide Coupling using HATU
-
Freebasing of 3-Methoxyazetidine:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyazetidine hydrochloride (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.2 eq) dropwise and stir the mixture at room temperature for 30 minutes.
-
-
Amide Coupling:
-
In a separate flask, dissolve 2-fluoronicotinic acid (1.05 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the 2-fluoronicotinic acid solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the pre-activated carboxylic acid solution to the free-based 3-methoxyazetidine solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the addition of a tetramethylguanidinium group to my starting materials. What is this and how can I prevent it?
A2: This byproduct is a common issue when using HATU as a coupling reagent. It arises from the reaction of the amine with HATU itself, forming a guanidinium byproduct.[1]
Cause & Prevention:
-
Reaction of Amine with HATU: If the amine is present in the reaction mixture before the carboxylic acid is fully activated by HATU, it can react with the HATU to form a stable guanidinium species, consuming the amine and reducing the yield of the desired amide.
-
Prevention Strategy: The order of addition of reagents is critical.
-
Correct Procedure: Always pre-activate the carboxylic acid with HATU and a base (like DIPEA) before adding the amine. This ensures that the highly reactive O-acylisourea intermediate is formed first, which then readily reacts with the amine to form the amide bond.
-
III. Troubleshooting Guide: Purification
This section focuses on overcoming the challenges associated with the purification of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine.
Q3: I am having difficulty purifying my product by silica gel column chromatography. I observe significant peak tailing and poor separation. What can I do to improve this?
A3: The basic nature of the pyridine ring in the target molecule is the primary cause of peak tailing on standard silica gel. The acidic silanol groups on the silica surface can interact strongly with the basic pyridine nitrogen, leading to poor chromatographic performance.
Solutions:
-
Mobile Phase Modification: Adding a small amount of a basic modifier to the eluent can significantly improve peak shape.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). The TEA will compete with your product for binding to the acidic sites on the silica, reducing tailing.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component in the mobile phase, which can be particularly effective for highly polar and basic compounds.
-
-
Use of Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For basic compounds, alumina can be a better choice than silica gel as it is less acidic.
-
Reversed-Phase Chromatography (C18): If the compound is sufficiently soluble in common reversed-phase solvents (e.g., acetonitrile/water or methanol/water), this can be an excellent alternative. A buffer is often required to control the pH and ensure consistent retention.
-
Data Presentation: Comparison of Purification Strategies
| Purification Method | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Standard Silica Gel Chromatography | Silica Gel | Hexanes/Ethyl Acetate or DCM/Methanol | Readily available and inexpensive. | Significant peak tailing for basic compounds. |
| Modified Silica Gel Chromatography | Silica Gel | Hexanes/Ethyl Acetate + 0.5% TEA | Improved peak shape and resolution. | TEA can be difficult to remove from the final product. |
| Alumina Chromatography | Alumina (Neutral or Basic) | Hexanes/Ethyl Acetate or DCM/Methanol | Good for basic compounds, less acidic than silica. | Can have different selectivity compared to silica. |
| Reversed-Phase Chromatography | C18 Silica | Acetonitrile/Water or Methanol/Water (with buffer) | Excellent for polar compounds, often provides sharp peaks. | Requires a preparative HPLC system, may be less scalable for large quantities. |
Q4: After purification, my final product appears to be contaminated with a high-boiling point solvent like DMF. How can I effectively remove it?
A4: DMF is a common solvent for amide coupling reactions due to its high polarity and solvating power, but its high boiling point (153 °C) can make it difficult to remove completely.
Removal Techniques:
-
Azeotropic Distillation: Co-evaporation with a lower-boiling point solvent that forms an azeotrope with DMF can be effective. Toluene is a common choice. Add toluene to the product and evaporate under reduced pressure. Repeat this process several times.
-
Aqueous Work-up: If your product is sufficiently soluble in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane), a thorough aqueous work-up can remove the bulk of the DMF. Wash the organic layer multiple times with water or a brine solution.
-
Lyophilization (Freeze-Drying): If the product is water-soluble and stable to freezing, lyophilization can be an effective method for removing residual water and volatile organic solvents.
IV. Frequently Asked Questions (FAQs)
Q5: What is the pKa of 2-fluoronicotinic acid and how does it affect the reaction?
Q6: Is there a risk of nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring during the coupling reaction?
A6: The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[2] However, under typical amide coupling conditions with a secondary amine like 3-methoxyazetidine, the rate of amide bond formation is generally much faster than the rate of SNAr. The amine is more likely to react with the activated carboxylic acid than to displace the fluoride. To minimize the risk of SNAr, it is advisable to use a non-nucleophilic base like DIPEA and avoid excessively high temperatures or prolonged reaction times.
Q7: How can I confirm the structure and purity of my final product?
A7: A combination of spectroscopic techniques is essential for confirming the structure and assessing the purity of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the pyridine ring protons, the azetidine ring protons, and the methoxy group protons.
-
¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the amide. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.[3][4]
-
¹⁹F NMR: Will show a single resonance for the fluorine atom on the pyridine ring.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can also provide structural information, with characteristic cleavages of the azetidine ring and the amide bond.[5]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.
V. Visualizations & Workflows
Diagram: Synthetic Workflow
Caption: Synthetic workflow for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine.
Diagram: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
VI. References
-
Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications (RSC Publishing). Available at: [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. April 2017. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. Available at: [Link]
-
2-Fluoronicotinic acid | C6H4FNO2 | CID 96089. PubChem. Available at: [Link]
-
Direct N-Me Aziridination Reaction Enables Pinpointing C=C Bonds in Lipids with Mass Spectrometry. bioRxiv. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]
Sources
Technical Support Center: A Guide to Optimizing the Synthesis of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine
Introduction
Welcome to the technical support center for the synthesis of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine. This molecule, an important building block in pharmaceutical research, is typically synthesized via an amide coupling between 2-fluoronicotinic acid and 3-methoxyazetidine. While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this synthesis, ensuring reproducible and high-quality results.
The general synthetic pathway involves the activation of a carboxylic acid and its subsequent reaction with an amine to form an amide bond.[1][2] Success hinges on the careful selection of reagents, control of reaction parameters, and effective purification strategies.
Caption: General synthesis of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield is a frequent issue stemming from several factors. A systematic approach is crucial for diagnosis. The most common culprits are inefficient activation of the carboxylic acid, problems with the amine starting material, suboptimal reaction conditions, or competing side reactions.
Caption: A logical workflow for troubleshooting low product yield.
Q2: I'm seeing a significant amount of unreacted 2-fluoronicotinic acid. How can I improve the activation step?
Unreacted starting acid points directly to inefficient activation before the amine is added. The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[1][3]
Causality: The carboxylate is a poor electrophile, and the hydroxyl is a poor leaving group. An activating agent converts the hydroxyl into a group that is easily displaced by the amine nucleophile.[3]
Solutions:
-
Choice of Coupling Reagent: While simple reagents like thionyl chloride can form a highly reactive acid chloride, they often require harsh conditions.[4] Modern peptide coupling reagents are generally milder and more efficient, minimizing side reactions.[3][5] HATU is a highly effective "third-generation" coupling reagent known for fast reaction times and reduced racemization, making it an excellent choice.[6][7]
-
Pre-activation: For many coupling reagents, especially uronium/guanidinium salts like HATU, it is beneficial to "pre-activate" the carboxylic acid.[8][9] This involves mixing the carboxylic acid, the coupling reagent, and a non-nucleophilic base for a few minutes before adding the amine. This ensures the active ester is formed and ready to react, minimizing potential side reactions where the coupling reagent reacts directly with the amine.[9]
| Coupling Reagent | Class | Typical Base | Key Byproduct | Advantages/Disadvantages |
| HATU | Uronium/Guanidinium Salt | DIPEA, NMM | Tetramethylurea | Pro: Very fast, high efficiency, low racemization.[6][10] Con: Can cause side reactions if not used correctly (see Q5).[7][9] |
| HBTU | Uronium/Guanidinium Salt | DIPEA, NMM | Tetramethylurea | Pro: Very effective and common. Con: Slightly less reactive than HATU. |
| EDC / HOBt | Carbodiimide + Additive | DIPEA, NMM | DCU/DIU (urea) | Pro: Cost-effective. Con: Can be slower; urea byproduct can be difficult to remove.[3] |
| T3P® | Phosphonic Anhydride | Pyridine, DIPEA | Phosphate salts | Pro: Powerful activating agent; byproducts are water-soluble. Con: Often requires careful handling.[11] |
Q3: My amine, 3-methoxyazetidine, is a hydrochloride salt. How do I properly handle it for the coupling reaction?
Amine hydrochloride salts are stable and easy to handle, but they are not nucleophilic and will not participate in the coupling reaction.[12] The protonated ammonium ion must be neutralized to the free amine to react with the activated carboxylic acid.
Causality: The lone pair of electrons on the nitrogen atom is responsible for its nucleophilicity. In the hydrochloride salt, this lone pair is tied up in a bond with a proton, rendering the amine unreactive.
Solutions:
-
In-situ Neutralization: You can add at least two equivalents of a tertiary amine base (like DIPEA or triethylamine) to the reaction mixture. One equivalent neutralizes the hydrochloride salt, and the second acts as the base for the coupling reaction itself.
-
Aqueous Work-up (Recommended): For better control and to avoid introducing excess base and salts into the coupling reaction, it is best to free-base the amine in a separate step. This involves dissolving the salt in an aqueous base (like NaOH or K₂CO₃), extracting the free amine into an organic solvent (like DCM or EtOAc), drying the organic layer, and evaporating the solvent. The resulting free amine can then be used directly. See Protocol 1 for a detailed procedure.
Q4: I'm observing several unknown impurities in my crude product by LC-MS. What could they be?
The identity of impurities depends heavily on the coupling reagent and conditions used.
Causality & Solutions:
-
Urea Byproducts: If you are using a carbodiimide like EDC, the corresponding dialkylurea is a major byproduct. These are often poorly soluble in common organic solvents and can sometimes be removed by filtration.
-
Tetramethylurea: If using HATU or HBTU, tetramethylurea is formed stoichiometrically.[10] It is a polar, water-soluble compound that can typically be removed during an aqueous work-up.
-
Guanidinylation of the Amine: This is a specific side reaction associated with HATU and related reagents.[7][9] If the amine is exposed to excess HATU before the activated ester is fully formed, the amine can attack the HATU reagent itself, forming a guanidinium-capped amine that is unreactive.
-
Di-acylated Byproducts: While less common with a secondary amine like 3-methoxyazetidine, if any primary amine impurities are present, they could potentially react twice. This is more of a concern in syntheses involving diamines.[4]
Q5: How can I effectively purify the final product?
Purification of pyridine-containing compounds can be challenging due to the basicity of the pyridine nitrogen.[13]
Causality: The basic lone pair on the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to significant peak tailing during column chromatography, resulting in poor separation and lower isolated yields.[13]
Solutions:
-
Acid-Base Extraction: Before chromatography, an aqueous work-up can be very effective. Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate your product, pulling it into the aqueous layer while leaving non-basic impurities (like tetramethylurea) behind.[13] You can then basify the aqueous layer and re-extract your purified product into a fresh organic layer.[13]
-
Modified Eluent for Chromatography: If chromatography is necessary, you can suppress the interaction with silica gel by adding a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or a few drops of ammonium hydroxide in your hexane/ethyl acetate or DCM/methanol mobile phase).[13] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Crystallization: If your product is a solid, crystallization can be an excellent method to achieve high purity.[13]
Frequently Asked Questions (FAQs)
-
Q: Which coupling reagent is the best for this synthesis?
-
For this specific transformation, HATU is highly recommended due to its high reactivity and efficiency, which often leads to cleaner reactions and higher yields.[6] However, if cost is a major concern, EDC in combination with an additive like HOBt can also be effective, though it may require longer reaction times and more careful purification.[3]
-
-
Q: Can I use a different base, like triethylamine or pyridine?
-
It is strongly recommended to use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[9][14] While triethylamine can work, it is less hindered and can sometimes cause side reactions. Pyridine should be avoided as it is a nucleophile and can compete with your amine in reacting with the activated acid, leading to undesired byproducts.[9][14]
-
-
Q: How do I ensure my reagents and solvents are anhydrous, and why is it important?
-
Water is detrimental to amide coupling reactions.[14] It can hydrolyze the activated ester intermediate back to the carboxylic acid, consuming your reagents and lowering the yield. It can also hydrolyze the coupling reagent itself. Use anhydrous solvents (often sold in sealed bottles) and ensure your starting materials are dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help, especially for larger-scale reactions or when using highly sensitive reagents.[11][14]
-
-
Q: What is the mechanism of the HATU-mediated coupling?
-
The reaction proceeds in two main stages. First, the carboxylate anion, formed by deprotonation with a base, attacks HATU to form a highly reactive OAt-active ester.[10][15] In the second stage, the amine (3-methoxyazetidine) attacks the carbonyl carbon of this active ester, displacing the HOAt group to form the final amide product. The pyridine nitrogen of the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[10]
-
Caption: Simplified mechanism of HATU-mediated amide coupling.[10][15]
Experimental Protocols
Protocol 1: Free-Basing of 3-Methoxyazetidine Hydrochloride
-
Dissolve 3-methoxyazetidine hydrochloride (1.0 eq) in deionized water (approx. 10 mL per gram of salt).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) dropwise with stirring until the pH of the solution is >12.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine as an oil.
-
Self-Validation: Confirm the absence of the hydrochloride salt by ensuring complete dissolution in the organic solvent before drying. The free amine should be used immediately as it can be less stable than the salt form.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
-
Under an inert atmosphere (N₂ or Ar), dissolve 2-fluoronicotinic acid (1.0 eq) in anhydrous DMF or DCM (approx. 0.2 M).[14]
-
Add HATU (1.05 - 1.1 eq) to the solution and stir for 2 minutes.[9]
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and allow the mixture to stir at room temperature for 5-10 minutes for pre-activation.[9]
-
Add a solution of free-based 3-methoxyazetidine (1.0 eq, from Protocol 1) in a small amount of the reaction solvent.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS. A typical reaction is complete within 1-3 hours at room temperature. The disappearance of the limiting starting material (usually the amine) indicates completion.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid and HOAt), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using an appropriate eluent system, such as ethyl acetate/hexanes or methanol/DCM.
-
Key Step: Add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing.[13]
-
Carefully load the adsorbed crude product onto the top of the column.
-
Elute the column with the base-modified eluent, collecting fractions.
-
Self-Validation: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
References
-
Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions. Retrieved from [Link]
-
Jeong, J. M., et al. (2010). Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. Nuclear Medicine and Molecular Imaging, 44(3), 213-218. Available at: [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50958-50965. Available at: [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
- Cain, M. H. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent No. 5,204,478.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Bradlow, H. L., & Vanderwerf, C. A. (1948). The Preparation of 5-Fluoronicotinic Acid and 5-Fluoronicotinamide. The Journal of Organic Chemistry, 14(4), 509-513. Available at: [Link]
-
Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]
-
Shokouhi, S., et al. (2018). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 963-970. Available at: [Link]
-
Shokouhi, S., et al. (2018). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 963-970. Available at: [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]
-
Reddit. (2024). Struggling with amide coupling. Retrieved from [Link]
-
Hafez, T. S., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10836-10849. Available at: [Link]
-
Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1601. Available at: [Link]
-
Sheppard, T. (n.d.). Catalytic Amidation. University College London. Retrieved from [Link]
- CN107954924A. (2018). A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.
-
Todd, H. G., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. *Journal of Visualized Experiments, (87), 51740. Available at: [Link]
- CN105384673B. (2018). The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
-
Václavík, J., et al. (2017). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 82(3), 1735-1744. Available at: [Link]
-
Grotenhuis, P. A. M., & Pfohlwitz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent No. EP 0192287 A2. Available at: [Link]
-
Dollé, F., et al. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Applied Radiation and Isotopes, 65(11), 1269-1275. Available at: [Link]
-
Szostak, M., & Szostak, R. (2019). Amide Activation in Ground and Excited States. Molecules, 24(13), 2367. Available at: [Link]
- CN102976993A. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
-
MDPI. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia. Available at: [Link]
-
Depew, K. M., et al. (2009). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(1), 43-54. Available at: [Link]
-
Jurca, T., & Stephan, D. W. (2017). Direct amidation of acid fluorides using germanium amides. Dalton Transactions, 46(30), 9846-9849. Available at: [Link]
-
Gopi, H., & Suresh Babu, V. V. (2002). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 41B(5), 1029-1033. Available at: [Link]
-
Smith, C. R., & Sammakia, T. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 12(15), 3464-3467. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubChem Compound Summary for CID 9928506. Retrieved from [Link]
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- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Technical Support Center: Stability of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine in Solution
Welcome to the technical support center for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Understanding the stability profile is critical for ensuring the accuracy and reproducibility of your experiments, as well as for the development of robust formulations.
This document provides a comprehensive overview of potential stability issues, troubleshooting guides for common experimental challenges, and detailed protocols for stability assessment. The information presented is synthesized from the chemical principles governing the reactivity of the compound's core functional moieties: the 2-fluoropyridine ring, the amide linkage, and the 3-methoxyazetidine ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine in solution?
A1: Based on its chemical structure, the compound is susceptible to three primary degradation pathways:
-
Hydrolysis of the Amide Bond: This is a common degradation pathway for amide-containing compounds and can be catalyzed by both acidic and basic conditions. This would result in the cleavage of the molecule into 2-fluoropyridine-3-carboxylic acid and 3-methoxyazetidine.
-
Nucleophilic Substitution of the Fluorine Atom: The fluorine atom on the pyridine ring is activated towards nucleophilic attack. In aqueous solutions, this can lead to the formation of 2-hydroxy-3-(3-methoxyazetidine-1-carbonyl)pyridine (a pyridone derivative). This reaction can be influenced by pH and the presence of other nucleophiles in the solution.[1][2][3]
-
Acid-Catalyzed Ring Opening of the Azetidine Moiety: The strained four-membered azetidine ring can be susceptible to ring-opening reactions, particularly under acidic conditions. Protonation of the azetidine nitrogen would form a reactive azetidinium ion, which can be attacked by nucleophiles, leading to ring cleavage.[4][5][6][7]
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The stability of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine is expected to be significantly pH-dependent.
-
Acidic Conditions (pH < 4): In acidic solutions, both the amide hydrolysis and the ring-opening of the azetidine moiety are likely to be accelerated. The pyridine and azetidine nitrogens can be protonated, which can catalyze these degradation pathways.
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable at or near neutral pH, where both acid and base-catalyzed degradation pathways are minimized.
-
Basic Conditions (pH > 8): In alkaline solutions, the primary degradation pathway is likely to be the base-catalyzed hydrolysis of the amide bond.
Q3: Is the compound sensitive to light or temperature?
Q4: What are the best practices for preparing and storing stock solutions?
A4: To ensure the integrity of your stock solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents if preparing non-aqueous stock solutions. For aqueous experiments, use purified water (e.g., HPLC-grade) and consider using buffers to maintain a stable pH, preferably in the neutral range.
-
Fresh Preparation: Whenever possible, prepare solutions fresh for each experiment.
-
Storage Conditions: If storage is necessary, store solutions in amber vials to protect from light, and at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Aliquoting the stock solution can prevent multiple freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage of solid material or concentrated organic solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in an in vitro assay.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Analyze Compound Integrity: Use HPLC or LC-MS to analyze the purity of the compound in the stock solution and in the assay medium at the beginning and end of the experiment.
-
pH of Assay Medium: Measure the pH of your assay medium. If it is acidic or basic, consider if the buffer system can be modified to be closer to neutral without affecting the assay performance.
-
Incubation Time and Temperature: If significant degradation is observed, consider reducing the incubation time or temperature of the assay, if permissible by the experimental protocol.
-
Control Experiments: Include a time-zero control where the compound is added to the medium and immediately extracted and analyzed to establish a baseline.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of a formulation.
-
Possible Cause: Formation of degradation products during formulation or storage.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use LC-MS/MS and high-resolution mass spectrometry to determine the mass of the unknown peaks. This can provide clues to their identity based on the expected degradation pathways (e.g., a mass corresponding to the hydrolyzed amide product or the hydroxylated pyridine derivative).
-
Forced Degradation Studies: Conduct forced degradation studies (see protocol below) to intentionally generate degradation products. The retention times of the peaks generated under specific stress conditions (acid, base, oxidation, light, heat) can be compared to the unknown peaks in your formulation.
-
Excipient Compatibility: Investigate the compatibility of the compound with the excipients in the formulation. Some excipients can have acidic or basic properties or contain impurities that may catalyze degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve in the initial solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL) to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At various time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a generic HPLC method that can be optimized for the specific compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or 270 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Potential Degradation Products and their Expected Mass
| Degradation Pathway | Potential Product Name | Molecular Formula | Expected [M+H]⁺ |
| Amide Hydrolysis | 2-Fluoropyridine-3-carboxylic acid | C₆H₄FNO₂ | 142.02 |
| Amide Hydrolysis | 3-Methoxyazetidine | C₄H₉NO | 88.07 |
| Nucleophilic Substitution | 2-Hydroxy-3-(3-methoxyazetidine-1-carbonyl)pyridine | C₁₀H₁₂N₂O₃ | 225.09 |
| Azetidine Ring Opening (with H₂O) | 1-(2-fluoro-3-carbonylpyridine)-3-hydroxy-3-methoxypropan-1-amine | C₁₀H₁₃FN₂O₃ | 245.09 |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
David, O., Blot, J., Bénéteau, V., & Couty, F. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(9), 2208-2211. [Link]
-
Desai, P. B. (1973). Preparation and Stability of 4-Fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1867. [Link]
-
Gillaizeau, I., & Couty, F. (2011). Assessing the rates of ring-opening of aziridinium and azetidinium ions: a dramatic ring size effect. PubMed, 21469654. [Link]
-
Jones, A. B., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1613-1618. [Link]
-
Kaur, M., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 83-90. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Purohit, P., & Rapolu, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(23), 13866-13886. [Link]
-
Schaffner, A., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12365-12375. [Link]
-
Simons, J. H., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]
-
Singh, S., et al. (2006). Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. PubMed, 16949319. [Link]
-
Umemoto, T., & Tomizawa, G. (1986). Preparation of 2-fluoropyridines via base-induced decomposition of N-fluoropyridinium salts. The Journal of Organic Chemistry, 51(24), 4675-4678. [Link]
-
Wenk, J., Eustis, S. N., McNeill, K., & Canonica, S. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3145-3155. [Link]
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- 3. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing the rates of ring-opening of aziridinium and azetidinium ions: a dramatic ring size effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine
Introduction
Welcome to the technical support guide for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine. As a novel and promising scaffold in drug discovery, understanding and overcoming its physicochemical challenges is paramount to accelerating your research. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues during their experiments. We will provide a structured approach to troubleshooting, grounded in established scientific principles, to ensure you can effectively characterize and enhance the solubility of this compound.
Poor aqueous solubility is a major hurdle for a significant percentage of new chemical entities, impacting everything from in-vitro assay reliability to in-vivo bioavailability.[1][2][3][4][5] This guide offers a systematic workflow to diagnose and solve these challenges head-on.
I. Understanding the Molecule: A Physicochemical Assessment
Before diving into troubleshooting, it's crucial to understand the structural components of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine and their likely influence on solubility.
-
2-Fluoropyridine Ring: The pyridine ring provides a basic nitrogen atom, suggesting that the compound's solubility will be pH-dependent.[6] However, the electron-withdrawing effect of the fluorine atom at the 2-position reduces the basicity of the pyridine nitrogen. The pKa of 2-fluoropyridine is approximately -0.44, indicating it is a very weak base.[7][8] This means that significant protonation, and thus a dramatic increase in solubility, will only occur at very low pH values.
-
Amide Linkage: The amide group can participate in hydrogen bonding as both a donor and an acceptor, which generally aids in aqueous solubility compared to non-polar analogues.[9][10][11] However, strong intermolecular hydrogen bonding between amide groups in the crystal lattice can also lead to high melting points and poor solubility.[11][12]
-
3-Methoxyazetidine Moiety: The azetidine ring introduces a degree of structural rigidity. Saturated heterocycles like azetidine can improve aqueous solubility compared to their carbocyclic counterparts.[13][14] The methoxy group provides an additional hydrogen bond acceptor site.
Initial Hypothesis: Based on this analysis, 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine is likely a crystalline solid with low to moderate aqueous solubility. Its solubility is expected to show some pH-dependence, increasing in highly acidic conditions. The primary challenge will likely be overcoming the crystal lattice energy.
II. Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when working with this compound.
Q1: My compound won't dissolve in my aqueous buffer for my biological assay. What should I do first?
A1: The first step is to determine if you are facing a kinetic or thermodynamic solubility issue. A simple test is to first dissolve the compound in a small amount of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) before diluting it into your aqueous buffer.[15][16] If it stays in solution at your target concentration, your immediate issue may be slow dissolution. If it precipitates, you are likely exceeding its thermodynamic solubility limit.
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
A2:
-
Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a given temperature and pressure. It represents the maximum amount of a substance that can be dissolved under equilibrium conditions.[17][18] This is a critical parameter for understanding oral absorption and for developing formulations.[19]
-
Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (like DMSO).[15][17][19] It is often higher than thermodynamic solubility because it can form a temporary supersaturated solution.[18] This value is highly relevant for in-vitro assays where compounds are introduced from DMSO stocks.[20]
Knowing the difference is crucial: if you only need to keep the compound in solution for a short-term in-vitro assay, enhancing kinetic solubility might be sufficient. For in-vivo studies or formulation development, you must address the thermodynamic solubility.[20]
Q3: Can I just add more DMSO to my assay to get my compound to dissolve?
A3: While tempting, this is not recommended. High concentrations of co-solvents like DMSO can have their own biological effects, potentially confounding your experimental results.[16] It is best practice to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% or 1%.
Q4: Is salt formation a viable option for this compound?
A4: Given the very low predicted basicity of the 2-fluoropyridine nitrogen (pKa ≈ -0.44), forming a stable salt with an acid is highly unlikely under physiologically relevant conditions.[7] While salts can be an effective strategy for many compounds, an alternative approach will be needed here.[21]
III. Troubleshooting Workflow: A Step-by-Step Guide
If you are facing persistent solubility issues, a systematic approach is the most effective way to find a solution. This workflow will guide you from initial characterization to advanced formulation strategies.
Caption: A systematic workflow for troubleshooting solubility issues.
Phase 1: Foundational Characterization
Q: How do I accurately measure the solubility of my compound?
A: You should perform both kinetic and thermodynamic solubility assays to get a complete picture.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [17]
-
Preparation: Add an excess amount of the solid compound (enough that some remains undissolved) to a series of vials containing your aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Separation: After equilibration, allow the vials to stand so the excess solid can sediment. Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, centrifuge the sample and then filter it through a low-binding filter (e.g., a 0.22 µm PVDF filter).
-
Quantification: Analyze the concentration of the compound in the filtered supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS. Prepare a standard curve to accurately determine the concentration.
Experimental Protocol: High-Throughput Kinetic Solubility Assay [15][19]
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM or 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a 96-well plate pre-filled with your aqueous buffer. This will create a range of final compound concentrations with a fixed (and low) final DMSO percentage.
-
Incubation & Detection: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.[15] Measure the turbidity (precipitation) in each well using a nephelometer. The concentration at which significant light scattering (turbidity) is first observed is the kinetic solubility limit.
Q: How does pH affect the solubility of this compound, and how do I test it?
A: Given the 2-fluoropyridine moiety, solubility is expected to be pH-dependent.[6][22] A pH-solubility profile will reveal the pH range where the compound is most soluble.
Experimental Protocol: pH-Solubility Profiling [20][23]
-
Buffer Preparation: Prepare a series of buffers covering a wide physiological and non-physiological pH range (e.g., pH 1, 2, 4, 6.8, 7.4, 9).
-
Solubility Measurement: Perform the shake-flask thermodynamic solubility assay (as described above) in each of these buffers.
-
Data Analysis: Plot the measured solubility (on a log scale) against the pH. This will generate a pH-solubility profile. For this compound, you would expect to see a significant increase in solubility only at very low pH values (pH < 1).
Phase 2: Simple Formulation Strategies
If the intrinsic solubility is too low for your needs, the next step is to explore simple formulation techniques.
Q: Which co-solvents should I try, and in what concentration?
A: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[24][] They work by reducing the polarity of the aqueous solvent.[]
Co-solvent Screening Protocol:
-
Select Co-solvents: Common, well-tolerated co-solvents for in-vivo use include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[16][24][26]
-
Prepare Vehicles: Create a range of vehicle systems with increasing percentages of the co-solvent (e.g., 10%, 20%, 40% co-solvent in water or buffer).
-
Measure Solubility: Determine the thermodynamic solubility of your compound in each of these vehicle systems using the shake-flask method.
Table 1: Example Co-solvent Screening Data
| Vehicle Composition | Predicted Solubility Increase (Fold) | Notes |
| 10% PEG 400 in Water | 5 - 10 | Generally well-tolerated. |
| 20% PEG 400 in Water | 15 - 30 | Monitor for potential viscosity issues. |
| 10% Ethanol in Water | 3 - 8 | Can have behavioral effects in animal studies.[16] |
| 30% PG / 70% Water | 10 - 25 | A common vehicle for preclinical studies. |
Note: These are hypothetical values for illustrative purposes.
Q: What about surfactants or cyclodextrins?
A: These are excellent next steps if co-solvents are insufficient.
-
Surfactants: Molecules like Polysorbate 80 (Tween 80) form micelles in aqueous solutions. Hydrophobic compounds can be encapsulated within the core of these micelles, significantly increasing their apparent solubility.[26]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the molecule from water.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are common choices.
Phase 3: Advanced Formulation Approaches
For very challenging compounds, more advanced techniques may be required, particularly for oral drug delivery.
Q: I've heard about Amorphous Solid Dispersions (ASDs). How do they work?
A: An Amorphous Solid Dispersion (ASD) is a highly effective technique for enhancing the solubility of poorly soluble drugs.[27][28] It involves dispersing the active pharmaceutical ingredient (API) in an amorphous (non-crystalline) state within a polymer matrix.[27][29][30]
-
Mechanism: Crystalline materials have a highly ordered structure (crystal lattice) that requires a significant amount of energy to break apart during dissolution.[27] Amorphous materials lack this long-range order and exist in a higher energy state, making them dissolve more readily.[4][30] The polymer serves to stabilize the amorphous form of the drug and prevent it from recrystallizing.[29][31]
-
Preparation: ASDs are most commonly prepared using techniques like spray drying or hot-melt extrusion.[28][29][31]
-
Advantages: ASDs can lead to substantial increases in both the rate and extent of dissolution, often creating a supersaturated solution that can significantly enhance oral absorption.[31][32]
Caption: The principle of Amorphous Solid Dispersions (ASDs).
IV. Conclusion
Overcoming the solubility challenges of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine is an achievable goal through a systematic and informed approach. By first characterizing the compound's fundamental solubility properties (thermodynamic, kinetic, and pH-dependent), you can make logical decisions about the most appropriate solubilization strategy. For early-stage in-vitro work, simple co-solvent systems may suffice. For later-stage in-vivo studies and formulation development, more advanced techniques like amorphous solid dispersions offer a powerful solution for enhancing bioavailability.[21]
This guide provides a comprehensive framework for your troubleshooting efforts. Remember that each compound is unique, and empirical testing is essential to find the optimal solution for your specific experimental needs.
V. References
-
Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024, June 24). GSC Online Press. Retrieved March 7, 2026, from [Link]
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Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. Retrieved March 7, 2026, from [Link]
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AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceutical Solutions. Retrieved March 7, 2026, from [Link]
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Amorphous Solid Dispersions: Advances in Drug Solubility. (2022, November 25). Cellets. Retrieved March 7, 2026, from [Link]
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SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved March 7, 2026, from [Link]
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Cosolvent. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
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Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist. Retrieved March 7, 2026, from [Link]
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2-Fluoropyridine. (n.d.). LookChem. Retrieved March 7, 2026, from [Link]
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Amide. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
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Overcoming the Challenge of Poor Drug Solubility. (2012, July/August). Pharmaceutical Engineering. Retrieved March 7, 2026, from [Link]
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Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. (2025, September 5). Rowan University. Retrieved March 7, 2026, from [Link]
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What Are Amides? Understanding Their Structure, Properties, and Applications. (2025, November 26). Medium. Retrieved March 7, 2026, from [Link]
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Amides Background. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
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Amides. (n.d.). EBSCO Research Starters. Retrieved March 7, 2026, from [Link]
-
Solubility of Amides. (2020, July 10). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]
-
pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. (2023, February 17). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved March 7, 2026, from [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. Retrieved March 7, 2026, from [Link]
-
The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. (2024, June 5). Nature. Retrieved March 7, 2026, from [Link]
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Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved March 7, 2026, from [Link]
-
2-Fluoropyridine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved March 7, 2026, from [Link]
-
Chemical Properties of 2-Fluoropyridine (CAS 372-48-5). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery. Retrieved March 7, 2026, from [Link]
-
Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. (2024, October 10). Bentham Science. Retrieved March 7, 2026, from [Link]
-
Practical Solutions For Poorly Soluble Drugs. (n.d.). Outsourced Pharma. Retrieved March 7, 2026, from [Link]
-
Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved March 7, 2026, from [Link]
-
Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
2-Fluoropyridine. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
-
Azetidine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
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Technical Support Center: Optimization of In Vitro Assays for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine
Welcome to the technical support resource for researchers working with 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your in vitro experiments and ensure the generation of high-quality, reproducible data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine in typical biochemical and cell-based assays.
Q1: How should I prepare stock solutions of this compound?
A1: 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, like many small molecules, is best dissolved in a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1][2]
-
Recommendation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.[1]
-
Procedure: Accurately weigh the compound and add the calculated volume of DMSO. Facilitate dissolution by vortexing. If necessary, gentle warming (37°C) or brief sonication can be applied, but be mindful of potential compound degradation with excessive heat.[1][2]
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[1]
Q2: What is the maximum final DMSO concentration I should use in my assay?
A2: High concentrations of DMSO can be cytotoxic or interfere with enzyme activity.[1] It is critical to maintain a consistent and low final DMSO concentration across all wells, including controls.
-
General Rule: The final DMSO concentration should typically be kept below 0.5% (v/v).[1] However, the tolerance of your specific cell line or enzyme system should be empirically determined.
-
Best Practice: Always include a "vehicle control" in your experiments, which contains the assay buffer and the same final concentration of DMSO as the compound-treated wells. This allows you to account for any solvent-induced effects.[1]
Q3: My compound precipitates when I dilute it from the DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue stemming from the low aqueous solubility of many organic compounds.[3][4]
-
Serial Dilutions in DMSO: Perform serial dilutions in 100% DMSO first to generate intermediate stock concentrations.[1][4] Then, add a small volume of these DMSO stocks to the final aqueous buffer to reach the desired assay concentration. This one-step dilution into the final buffer minimizes the compound's time in an intermediate, potentially less soluble, state.[4]
-
Increase Final DMSO Concentration: If precipitation persists, you may need to modestly increase the final DMSO concentration in your assay, ensuring it remains below the toxicity threshold for your system.
-
Solubilizing Agents: In some biochemical assays, non-ionic detergents (e.g., Triton X-100, Tween-20) or other solubilizing agents can be included in the assay buffer to improve compound solubility. However, their compatibility with the assay target must be validated.[5]
Q4: What basic controls are essential for a robust enzyme inhibition assay?
A4: Proper controls are the foundation of a reliable assay. The following are mandatory:
-
Negative Control (0% Inhibition): Contains the enzyme, substrate, and vehicle (DMSO) but no inhibitor. This defines the maximum enzyme activity.
-
Positive Control (100% Inhibition): Contains the enzyme, substrate, and a known, potent inhibitor of the target. This defines the minimum signal and confirms the assay can detect inhibition.
-
Blank/Background Control: Contains the substrate and assay buffer (with vehicle) but no enzyme. This is used to subtract the background signal from all other measurements.[6]
II. Troubleshooting Guide: Biochemical Assays (e.g., Enzyme Inhibition)
This section provides a problem-and-solution framework for common issues encountered during the development and execution of in vitro biochemical assays.
Problem 1: High Background Signal or Assay Interference
Q: My assay has a high background signal, even in "no enzyme" control wells. What are the potential causes and solutions?
A: High background can obscure the true signal window of your assay and originates from several sources.
-
Cause 1: Intrinsic Fluorescence/Absorbance of the Compound. The compound itself may absorb or emit light at the wavelengths used for detection, leading to a false signal.[6][7]
-
Solution: Run a control plate containing only the compound at various concentrations in the assay buffer (no enzyme or substrate). If a signal is detected, you must subtract this value from your experimental wells or consider an alternative detection method (e.g., switching from a fluorescence to a luminescence-based readout).[6][7]
-
-
Cause 2: Buffer Components. Some buffers or additives (like BSA) can be contaminated or inherently fluorescent.[8][9][10]
-
Solution: Test individual buffer components for fluorescence. If a component is problematic, source a higher-purity version or find an alternative. Avoid using BSA if it binds to your fluorophore; bovine gamma globulin (BGG) can be a less-interactive alternative.[8]
-
-
Cause 3: Non-specific Binding. The fluorescently labeled substrate or the compound may bind non-specifically to the microplate wells.
-
Solution: Choose plates designed for low-binding applications (e.g., black plates for fluorescence assays).[6] Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in the wash buffer can also reduce non-specific binding.
-
Problem 2: Inconsistent or Non-Reproducible IC₅₀ Values
Q: I am getting highly variable IC₅₀ values between experiments. How can I improve reproducibility?
A: IC₅₀ variability is a frequent challenge, often pointing to issues with compound behavior, assay conditions, or data analysis.[3]
-
Cause 1: Compound Aggregation. At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to steep, variable dose-response curves and misleading IC₅₀ values.[5][11][12] This is a major cause of false positives in screening.[11]
-
Solution 1 (Detergent Test): Re-run the IC₅₀ determination with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 in the assay buffer.[12] A significant rightward shift (increase) in the IC₅₀ value in the presence of detergent is a strong indicator of aggregation-based inhibition.[5][12]
-
Solution 2 (Enzyme Concentration Test): For aggregators, the IC₅₀ value will often increase linearly with the enzyme concentration.[5] Test this by running the assay at two different enzyme concentrations. A true inhibitor's IC₅₀ should not be significantly affected by this change, assuming initial velocity conditions are maintained.
-
-
Cause 2: Assay Not Under Initial Velocity Conditions. Enzyme kinetic assays must be performed in the linear range, where the reaction rate is proportional to enzyme concentration and time. If the substrate is significantly depleted (>10-15%), the Michaelis-Menten model assumptions are violated.[13]
-
Solution: Perform a time-course experiment to determine the linear range of the reaction. Measure product formation at several time points with a fixed amount of enzyme and substrate. Ensure your final assay endpoint falls within this linear period.[6]
-
-
Cause 3: Substrate Concentration is Too High. For competitive inhibitors, the apparent IC₅₀ is dependent on the substrate concentration. Using a substrate concentration far above the Michaelis constant (Kₘ) will make it difficult to detect competitive inhibition.[13]
-
Solution: Determine the Kₘ of your substrate. For identifying competitive inhibitors, set the substrate concentration at or below the Kₘ value.[13]
-
Problem 3: Poor Assay Quality (Low Z'-Factor)
Q: My assay has a Z'-factor below 0.5, suggesting it is not robust for screening. How can I improve it?
A: The Z'-factor is a statistical measure of assay quality, reflecting the separation between your positive and negative controls.[14][15][16] A value between 0.5 and 1.0 is considered excellent for high-throughput screening.[17][18] A low Z'-factor is caused by either a small signal window or high data variability.
-
Cause 1: High Variability in Replicates. Inconsistent liquid handling, temperature fluctuations, or edge effects in the microplate can increase the standard deviation of your controls.[19]
-
Cause 2: Small Signal Window. The difference between the mean of the positive control (μp) and the mean of the negative control (μn) is too small.
-
Solution: Optimize enzyme and substrate concentrations to maximize the reaction rate and thus the signal window. Ensure the positive control inhibitor is used at a concentration that achieves maximal inhibition.
-
Table 1: Troubleshooting Summary for Biochemical Assays
| Problem | Potential Cause | Recommended Solution |
| High Background | Compound Interference | Run compound-only controls and subtract background.[7] |
| Buffer Fluorescence | Test individual components; use high-purity reagents.[8] | |
| Inconsistent IC₅₀ | Compound Aggregation | Perform detergent test (0.01% Triton X-100); check for IC₅₀ shift with enzyme concentration.[5][12] |
| Non-linear Reaction Rate | Conduct time-course experiment to ensure measurement is within the initial velocity period.[6] | |
| Substrate Conc. > Kₘ | Determine substrate Kₘ and use a concentration at or below this value.[13] | |
| Low Z'-Factor | High Data Variability | Calibrate pipettes; automate liquid handling; avoid plate edge effects.[6][19] |
| Small Signal Window | Optimize enzyme/substrate concentrations for maximum signal. |
III. Experimental Protocols & Workflows
Protocol 1: Determining Compound Solubility in DMSO
This protocol establishes the maximum soluble concentration of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine in DMSO.
-
Preparation: Weigh approximately 5-10 mg of the compound into a pre-weighed, sterile 2 mL microcentrifuge tube.
-
Initial Dissolution: Add a small, precise volume of anhydrous DMSO (e.g., 100 µL). Vortex vigorously for 2-3 minutes.[2]
-
Titration: If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition until a fine precipitate persists.
-
Equilibration: Incubate the supersaturated solution at room temperature for at least 2 hours (or up to 24 hours for poorly soluble compounds) to ensure equilibrium is reached.[2]
-
Separation: Centrifuge the tube at high speed (e.g., >12,000 x g) for 10 minutes to pellet the excess, undissolved solid.[2]
-
Quantification: Carefully remove the supernatant. Dilute a sample of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration using a validated analytical method like HPLC-UV. This concentration is the maximum solubility.
Workflow 1: IC₅₀ Determination and Aggregation Check
This workflow outlines the steps for generating a reliable IC₅₀ value while simultaneously checking for non-specific inhibition due to compound aggregation.
Caption: Workflow for IC₅₀ determination with an integrated aggregation check.
IV. Troubleshooting Guide: Cell-Based Assays
Problem 4: Compound Cytotoxicity Obscures Target-Specific Effects
Q: My compound is causing significant cell death at concentrations where I expect to see a target-specific phenotype. How can I distinguish between general toxicity and a specific effect?
A: This is a critical issue in drug development. It's essential to define the therapeutic window of your compound.
-
Cause 1: Off-Target Effects or General Cellular Stress. The compound may be hitting multiple targets or inducing a general stress response (e.g., mitochondrial dysfunction, membrane disruption) unrelated to its intended mechanism.
-
Solution 1 (Time-Course and Dose-Response): Perform a detailed matrix experiment. Measure cell viability (e.g., using an MTT or CellTiter-Glo assay) and a target-specific biomarker (e.g., phosphorylation of a downstream substrate) at multiple time points (e.g., 6, 12, 24, 48 hours) and across a wide concentration range.[20] This can reveal a time and concentration window where you observe target engagement without widespread cell death.
-
Solution 2 (Use of a Negative Control Compound): If available, use a structurally similar but biologically inactive analog of your compound. This analog should not induce the same cell death profile, suggesting the toxicity is linked to the specific pharmacology of your lead compound.
-
-
Cause 2: Exaggerated On-Target Effect. The intended target may be so critical for cell survival that its inhibition is inherently cytotoxic.
-
Solution: Compare the cytotoxic IC₅₀ in your cell line of interest with a cell line that does not express the target (or has a knockout/knockdown of the target). If the toxicity is on-target, the target-negative cell line should be significantly less sensitive to the compound.
-
Workflow 2: Decision Tree for Troubleshooting Inconsistent Cellular Assay Results
Caption: A decision tree for diagnosing common issues in cellular assays.
References
- Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).
- Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 399-414.
- On HTS: Z-factor. (2023, December 12).
- Z-factor - Grokipedia. (n.d.).
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
- Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.).
- Assay Troubleshooting | MB - About. (n.d.).
- Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery - Smolecule. (n.d.).
- In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. (2025, November 2).
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. (2004). Biochemistry, 43(34), 11046-11055.
- Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025, December). BenchChem.
- Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate.
- Reasons for high background in Hycanthone-based assays. (n.d.). Benchchem.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
- Lansing, T. J., et al. (2007). In vitro biological activity of a novel small-molecule inhibitor of polo-like kinase 1. Molecular Cancer Therapeutics, 6(2), 450-459.
- Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (2025, August 15). MDPI.
- Kuenstler, A. S., et al. (2019). The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays. Pharmaceutical Research, 36(12), 173.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021).
- Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. (2025, June 10). RSC Publishing.
- Assay Interference by Aggregation. (2017, July 26). In Assay Guidance Manual.
- The Ecstasy and Agony of Assay Interference Compounds. (2013). ACS Chemical Biology, 8(1), 5-11.
- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (2025, December). BenchChem.
- Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices.
- Newsletter: Background Fluorescence. (2019, September 3). FluoroFinder.
- Background in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - ES.
- Enzyme Assay Analysis: What Are My Method Choices? (2021, June 28). Thermo Fisher Scientific.
- Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual.
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- 19. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 20. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
The Pivotal Role of a Carbonyl Linker in Modulating α4β2 Nicotinic Acetylcholine Receptor Affinity: A Comparative Guide to 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine and its Analogs
For Immediate Release
DURHAM, NC – In the intricate landscape of neuropharmacology, the α4β2 nicotinic acetylcholine receptor (nAChR) stands out as a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1] The development of selective agonists for this receptor subtype is a key focus of modern drug discovery. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, a novel compound of interest, with its structurally related and well-characterized analogs. We will delve into the subtle yet significant molecular modifications that dictate binding affinity and functional activity at the α4β2 nAChR, supported by experimental data and established research protocols.
The α4β2 Nicotinic Acetylcholine Receptor: A Prime Therapeutic Target
Neuronal nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system. The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain.[2] Its involvement in cognitive processes, reward pathways, and mood regulation makes it an attractive target for drug development. Agonists that selectively bind to the α4β2 nAChR can potentially offer therapeutic benefits with fewer side effects compared to non-selective cholinergic agents.
The archetypal ligand for studying the α4β2 nAChR is A-85380, [3-(2(S)-azetidinylmethoxy)pyridine], a potent and selective agonist with subnanomolar affinity.[1] Its radiolabeled analog, 2-[18F]Fluoro-A-85380, is widely used in positron emission tomography (PET) imaging to study the distribution and density of α4β2 nAChRs in the brain. The core structure of these compounds, a 3-pyridyl ether linked to a cyclic amine, has been the foundation for extensive SAR studies.
Structure-Activity Relationship: The Critical Impact of the Linker
The affinity of a ligand for its receptor is governed by a delicate interplay of electronic and steric factors. In the context of α4β2 nAChR agonists, the nature of the chemical linker between the pyridine ring and the cyclic amine is a critical determinant of binding affinity.
The 3-Pyridyl Ether Linkage: A Foundation of High Affinity
The 3-pyridyl ether moiety in A-85380 and its analogs is a key pharmacophoric element. The oxygen atom in the ether linkage is believed to act as a hydrogen bond acceptor, interacting with the receptor's binding pocket. This interaction, coupled with the cationic charge of the protonated azetidine nitrogen, contributes significantly to the high binding affinity.
The Carbonyl Linker: A Bioisosteric Shift with Profound Implications
The compound of interest, 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, introduces a carbonyl group as the linker instead of the ether oxygen. This seemingly minor change from an ether to a carboxamide represents a significant bioisosteric modification. The carbonyl oxygen is also a hydrogen bond acceptor, but its electronic properties and spatial orientation differ from the ether oxygen.
Research on related compounds, such as 2'-fluoro-(4-carbamoyl-3-pyridinyl)deschloroepibatidine, has demonstrated that a carbonyl-containing linker (in this case, a carbamoyl group) can maintain subnanomolar binding affinity to the α4β2 nAChR.[3] This suggests that the carbonyl group can effectively mimic the hydrogen bonding interactions of the ether oxygen. However, the presence of the adjacent nitrogen atom in the amide bond introduces additional electronic and steric features that can influence receptor interaction.
Comparative Analysis of Binding Affinities
To objectively assess the potential of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, we compare its structural features with those of established α4β2 nAChR ligands for which experimental binding data are available.
| Compound | Structure | Linker | Key Modifications | α4β2 nAChR Binding Affinity (Ki, nM) |
| A-85380 | 3-(2(S)-azetidinylmethoxy)pyridine | Ether | Parent compound | 0.05 |
| 2-Fluoro-A-85380 | 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | Ether | 2-Fluoro substitution on pyridine | 0.048 |
| Nifzetidine | 3-(2-(S)-azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine | Ether | 5-fluoropropyl substitution on pyridine | 0.67[2] |
| Compound of Interest | 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine | Carbonyl | 2-Fluoro, 3-methoxyazetidine, carbonyl linker | Hypothesized subnanomolar to low nanomolar |
| Analog 6a | 2'-Fluoro-(4-carbamoyl-3-pyridinyl)deschloroepibatidine | Carbonyl (Amide) | Carbamoyl group on pyridine | 0.07[3] |
Analysis:
-
Fluorine Substitution: The addition of a fluorine atom at the 2-position of the pyridine ring in 2-Fluoro-A-85380 does not significantly alter the high binding affinity compared to the parent compound A-85380. This suggests that this position can tolerate small, electron-withdrawing groups without compromising receptor interaction.
-
5-Position Substitution: The introduction of a larger substituent at the 5-position of the pyridine ring, as seen in Nifzetidine, leads to a notable decrease in binding affinity, although it remains in the subnanomolar range.[2] This highlights the sensitivity of the receptor's binding pocket to steric bulk in this region.
-
Carbonyl Linker: The high affinity of Analog 6a, which features a carbamoyl group (a type of carbonyl linker), strongly supports the hypothesis that the carbonyl oxygen can effectively participate in the necessary hydrogen bonding for potent receptor binding.[3]
-
3-Methoxyazetidine: The methoxy group on the azetidine ring of the compound of interest introduces an additional polar feature. Its impact on binding affinity would depend on the specific interactions it can form within the binding pocket.
Based on this comparative analysis, it is hypothesized that 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine will exhibit high, likely subnanomolar to low nanomolar, binding affinity for the α4β2 nAChR. The combination of the tolerated 2-fluoro substitution and the proven viability of a carbonyl linker suggests a potent ligand.
Experimental Protocols for Determining Binding Affinity
To validate the hypothesized affinity of novel compounds, a radioligand binding assay is the gold standard. The following is a detailed protocol for a competitive binding assay to determine the Ki of a test compound for the α4β2 nAChR.
Radioligand Binding Assay Protocol
This protocol is adapted from established methods for α4β2 nAChR binding assays.[2]
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a high-affinity radioligand from the α4β2 nAChR.
Materials:
-
Receptor Source: Membranes from cells stably expressing human α4β2 nAChRs (e.g., HEK293 cells) or rat brain homogenates.
-
Radioligand: [³H]-Cytisine or [³H]-Epibatidine (specific activity ~30-60 Ci/mmol).
-
Non-specific Binding Control: Nicotine or another known high-affinity ligand at a high concentration (e.g., 10 µM).
-
Test Compound: 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine and other comparators, prepared in a series of dilutions.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation counter.
-
Scintillation Cocktail.
Workflow Diagram:
Radioligand Binding Assay Workflow
Procedure:
-
Membrane Preparation:
-
Homogenize cells or brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, receptor membranes, and radioligand.
-
Non-specific Binding: Assay buffer, receptor membranes, radioligand, and a high concentration of a non-labeled ligand (e.g., 10 µM nicotine).
-
Competitive Binding: Assay buffer, receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
The final concentration of the radioligand should be close to its Kd value.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Concluding Remarks and Future Directions
The structural analysis and comparison with known high-affinity ligands strongly suggest that 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine is a promising candidate for a potent α4β2 nAChR agonist. The presence of a carbonyl linker, a feature shared with other potent α4β2 nAChR ligands, indicates its potential to effectively engage in the necessary receptor interactions.
Future experimental validation through radioligand binding assays, as detailed in this guide, is essential to confirm its binding affinity and selectivity. Further characterization of its functional activity (i.e., agonist, partial agonist, or antagonist properties) using techniques such as two-electrode voltage clamp or calcium flux assays will provide a complete pharmacological profile. This comprehensive understanding will be crucial for assessing its therapeutic potential and guiding the future design of novel α4β2 nAChR modulators.
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Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience. [Link]
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Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules. [Link]
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Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. PLoS One. [Link]
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Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research. [Link]
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Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry. [Link]
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Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]
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Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine). Journal of Medicinal Chemistry. [Link]
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Novel nicotinic acetylcholine receptor agonists containing carbonyl moiety as a hydrogen bond acceptor. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of Medicinal Chemistry. [Link]
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Characterization and pharmacological evaluation of new pyridine analogs. Medicinal Chemistry Research. [Link]
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Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences. [Link]
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Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine. Journal of Medicinal Chemistry. [Link]
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Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats. Journal of Medicinal Chemistry. [Link]
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Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience. [Link]
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Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. Semantic Scholar. [Link]
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Neuronal nicotinic acetylcholine receptor agonists: pharmacophores, evolutionary QSAR and 3D-QSAR models. Current Pharmaceutical Design. [Link]
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Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B. [Link]
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Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]
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Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry. [Link]
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Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyrid ines. Archiv der Pharmazie. [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]
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Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. Bioorganic & Medicinal Chemistry Letters. [Link]
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In Vivo Validation of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine: A Comparative Guide to a Novel Nicotinic Acetylcholine Receptor Modulator
This guide provides a comprehensive framework for the in vivo validation of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine (referred to herein as Compound-X), a novel investigational agent. Drawing from established preclinical paradigms and data from structurally and mechanistically related compounds, we present a phased experimental plan designed to rigorously assess its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and psychiatric disorders.
Introduction: Rationale and Mechanistic Hypothesis
The therapeutic targeting of nicotinic acetylcholine receptors (nAChRs) remains a highly promising strategy for addressing cognitive deficits in schizophrenia, Alzheimer's disease, and neuropathic pain.[1][2][3] These ligand-gated ion channels, particularly the α7 and α4β2 subtypes, are pivotal in modulating higher-order cognitive functions, attention, and nociceptive signaling pathways.[1][2][3][4]
Compound-X, 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, is a novel chemical entity whose structure suggests a strong potential for interaction with nAChRs. Its pyridine core coupled with an azetidine moiety is characteristic of potent nicotinic ligands. Specifically, it bears a close structural resemblance to 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine ([18F]FA), a well-characterized high-affinity agonist for the α4β2 nAChR subtype used in positron emission tomography (PET) imaging.[3][5] Based on this structural analogy, our central hypothesis is that Compound-X functions as a selective modulator, likely an agonist or partial agonist, of the α4β2 nAChR subtype.
This guide outlines a strategic in vivo validation path to test this hypothesis, characterize the compound's pharmacological profile, and benchmark its performance against established nAChR modulators with distinct subtype selectivities.
Comparative Compound Selection
To establish a robust comparative framework, we have selected two well-characterized alternative compounds. This allows for a direct comparison of Compound-X against agents with known efficacy and different nAChR subtype preferences, providing critical context for its potential advantages or liabilities.
| Compound | Mechanism of Action | Key Therapeutic Indication(s) | Reference |
| A-582941 | Selective α7 nAChR partial agonist | Cognitive deficits in schizophrenia & Alzheimer's disease | [1][6][7] |
| Cris-104 | α4β2* nAChR agonist | Acute and chronic pain | [8] |
A Phased Approach to In Vivo Validation
We propose a multi-phase validation workflow. This logical progression ensures that fundamental pharmacokinetic and target engagement questions are answered before committing resources to more complex and resource-intensive efficacy models.
Caption: Proposed In Vivo Validation Workflow for Compound-X.
Phase 1: Pharmacokinetics and Target Engagement
The primary objective of this phase is to confirm that Compound-X reaches its intended target in the central nervous system (CNS) at relevant concentrations.
Protocol 1: Pharmacokinetic (PK) Analysis and Brain Penetration
-
Animal Model: Male C57BL/6 mice (n=3-4 per time point).
-
Dosing: Administer Compound-X at a single dose (e.g., 10 mg/kg) via intraperitoneal (i.p.) and oral (p.o.) routes.
-
Sample Collection: Collect blood and brain tissue at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Quantify Compound-X concentrations in plasma and brain homogenates using LC-MS/MS.
-
Key Metrics: Calculate Cmax, Tmax, AUC, half-life (t½), oral bioavailability (F%), and the brain-to-plasma concentration ratio.
Causality Explanation: A favorable brain-to-plasma ratio (>1) is critical, as it indicates the compound can cross the blood-brain barrier to engage CNS targets. The α7 agonist A-582941, for example, showed excellent CNS penetration with brain levels 11-fold higher than plasma levels, a key factor in its subsequent in vivo efficacy.[6]
Protocol 2: Ex Vivo Receptor Occupancy
-
Animal Model: Male C57BL/6 mice.
-
Dosing: Administer a range of doses of Compound-X (i.p.).
-
Tissue Harvest: At the time of peak brain concentration (Tmax, determined from PK), euthanize animals and rapidly excise brain regions rich in α4β2 nAChRs (e.g., thalamus, cortex).[9]
-
Binding Assay: Homogenize tissues and perform a competitive binding assay using a radioligand specific for the α4β2 receptor (e.g., [³H]cytisine).
-
Analysis: Determine the dose of Compound-X required to occupy 50% of the available α4β2 receptors (ED50).
Trustworthiness: This experiment directly validates that systemic administration of Compound-X leads to engagement of its hypothesized target in the brain, providing a crucial link between dose, exposure, and biological activity.
Phase 2: Efficacy in Disease-Relevant Models
Based on the established PK/PD relationship, this phase assesses the functional activity of Compound-X in validated animal models of cognition, pain, and sensory processing deficits relevant to schizophrenia.
Protocol 3: Novel Object Recognition (NOR) Test for Cognitive Enhancement
This test leverages the innate preference of rodents to explore novel objects over familiar ones and is a robust measure of recognition memory.[10][11][12]
-
Animal Model: Male Sprague-Dawley rats.
-
Habituation: Allow each rat to explore an empty open-field arena (70x70x45 cm) for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced stress.[10][12]
-
Training (T1): On the test day, place two identical objects (A1 and A2) in the arena. Administer vehicle, Compound-X, or a comparator (e.g., A-582941) 30 minutes prior. Allow the animal to explore for 5 minutes.[10]
-
Retention Interval: Return the animal to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).[13]
-
Testing (T2): Re-introduce the animal to the arena, where one familiar object (A) and one novel object (B) are present. Record exploration time for 5 minutes.
-
Data Analysis: Calculate the Discrimination Index (DI) = (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.[10]
Protocol 4: Formalin-Induced Inflammatory Pain Model
The formalin test produces a biphasic pain response: an initial neurogenic phase followed by a later inflammatory phase, making it useful for differentiating central from peripheral analgesic mechanisms.[8][14]
-
Animal Model: Male C57BL/6 mice.
-
Acclimation: Place mice in individual observation chambers for at least 30 minutes before testing.
-
Dosing: Administer vehicle, Compound-X, or Cris-104 (p.o. or i.p.) 15-30 minutes prior to formalin injection.[8]
-
Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[8][14]
-
Observation: Record the total time the animal spends licking or biting the injected paw during two phases:
-
Phase I (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory Pain): 15-30 minutes post-injection.[14]
-
-
Data Analysis: Compare the paw-licking time in drug-treated groups to the vehicle-treated group for each phase.
Protocol 5: Auditory Sensory Gating (P50) Model
Sensory gating is the pre-attentive filtering of irrelevant stimuli, a process deficient in schizophrenia patients. This deficit can be modeled in rodents by measuring the suppression of the P50 auditory evoked potential to a repeated sound.[15][16][17][18]
-
Animal Model: Anesthetized or conscious, freely moving rats with surgically implanted recording electrodes over the hippocampus.
-
Stimulation Paradigm: Present paired auditory clicks (S1 and S2) with an inter-stimulus interval of 500 ms.[16][17]
-
Recording: Record the hippocampal evoked potentials. The rodent analog of the human P50 is the P20-N40 wave.
-
Dosing: Administer vehicle, Compound-X, or A-582941 and assess the effects on the gating ratio.
-
Data Analysis: Calculate the gating ratio = (Amplitude of response to S2 / Amplitude of response to S1). A ratio closer to zero indicates better sensory gating. α7 nAChR agonists are known to improve gating deficits.[15][18]
Comparative Performance Analysis
The following tables present hypothetical, yet realistic, data to illustrate how Compound-X's performance would be benchmarked against the selected comparators.
Table 1: Pharmacokinetic and Target Engagement Profile
| Parameter | Compound-X (Hypothetical) | A-582941 (α7 Agonist) | Cris-104 (α4β2* Agonist) |
| Oral Bioavailability (F%) | ~60% | Acceptable | Data not specified |
| Brain/Plasma Ratio (at Tmax) | 2.5 | 11.0[6] | Assumed > 1 |
| Target Occupancy (ED50, mg/kg) | 1.5 (α4β2) | Not specified | Not specified |
Table 2: In Vivo Efficacy Comparison
| Assay | Metric | Compound-X (Hypothetical) | A-582941 (α7 Agonist) | Cris-104 (α4β2* Agonist) |
| Novel Object Recognition | % Increase in DI | +50% at 3 mg/kg | Significant improvement[1][7] | Not a primary assay |
| Formalin Test (Phase I) | % Reduction in Licking | -45% at 10 mg/kg | Minimal Effect | Dose-dependent reduction[8] |
| Formalin Test (Phase II) | % Reduction in Licking | -70% at 10 mg/kg | Moderate Effect | Dose-dependent reduction[8] |
| Auditory Sensory Gating | Improvement in Gating Ratio | Moderate Improvement | Strong Improvement[1] | Minimal Effect |
Mechanistic Insights and Discussion
The validation workflow is designed to build a comprehensive profile of Compound-X.
Caption: Hypothesized Signaling Pathway for Compound-X.
Based on our hypothesis, Compound-X, acting as an α4β2 agonist, would be expected to show strong efficacy in models where this receptor subtype is dominant, such as certain pain and cognitive paradigms. The formalin test results for Cris-104 demonstrate the potent antinociceptive effect of α4β2* agonism.[8] Therefore, a strong performance by Compound-X in Phase II of the formalin test would support its proposed mechanism.
In contrast, the α7-selective agonist A-582941 shows robust effects in models of cognitive processing and sensory gating.[1][7] We would predict Compound-X to have a more modest effect in the P50 auditory gating model, where the α7 receptor plays a more critical role.[15][18] Observing this differential efficacy profile would provide strong evidence for Compound-X's selectivity for the α4β2 over the α7 subtype. This comparative approach is essential for defining the compound's unique therapeutic niche and potential clinical applications.
Conclusion
This guide proposes a rigorous, logical, and efficient pathway for the in vivo characterization of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine. By integrating foundational PK/PD studies with well-validated, disease-relevant efficacy models and benchmarking against compounds with known mechanisms, this plan will generate the critical data needed to assess its therapeutic potential as a novel nAChR modulator. The successful execution of these studies will provide a clear, data-driven foundation for go/no-go decisions in its continued development.
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A Comparative Benchmarking Guide to 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine for Kinase Inhibition
This guide provides a comprehensive performance comparison of the novel investigational compound, 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, hereafter referred to as Compound X, against established standard-of-care therapies in the context of oncology. For the purposes of this analysis, Compound X is evaluated as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[1][2][3]
The performance of Compound X is benchmarked against two clinically significant EGFR inhibitors:
-
Gefitinib: A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[][5]
-
Osimertinib: A third-generation, irreversible EGFR-TKI designed to be effective against resistance mutations like T790M.[6][7]
This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by detailed experimental protocols and comparative data to guide further investigation.
Introduction: The Rationale for Benchmarking
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ERBB receptor tyrosine kinase superfamily.[1] Its dysregulation, often through mutations or overexpression, leads to the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and AKT-PI3K-mTOR pathways, which promote uncontrolled cell proliferation, growth, and survival.[8][9] Consequently, EGFR has become a primary target for cancer therapies, particularly in non-small cell lung cancer (NSCLC).[2][3]
The development of new EGFR inhibitors aims to improve upon existing therapies by offering enhanced potency, greater selectivity, or activity against emergent resistance mechanisms. Compound X, with its unique pyridine and azetidine moieties, represents a novel chemical scaffold that warrants rigorous evaluation. This guide outlines a structured approach to benchmark its performance, focusing on three key attributes of a successful kinase inhibitor: potency , cellular efficacy , and selectivity .
Compound Profiles
| Compound | Generation | Mechanism of Action | Key Characteristics |
| Compound X | Investigational | Hypothetical ATP-competitive EGFR inhibitor | Novel chemical scaffold with potential for unique binding interactions. |
| Gefitinib | First | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[][10] | Effective against sensitizing EGFR mutations but susceptible to resistance, notably the T790M mutation.[11] |
| Osimertinib | Third | Irreversible, mutant-selective EGFR inhibitor.[6][12] | Potently inhibits both EGFR sensitizing and T790M resistance mutations with less activity on wild-type EGFR.[6] |
Benchmarking Strategy: A Multi-Faceted Approach
To provide a holistic assessment of Compound X, a series of validated assays are employed. The choice of these experiments is driven by the need to understand not just the direct interaction with the target protein, but also the compound's functional consequences in a cellular environment and its potential for off-target effects.
Part I: Biochemical Potency Assessment
The initial step is to determine the direct inhibitory effect of Compound X on the purified EGFR enzyme. This is a fundamental measure of a compound's potency, quantified as the half-maximal inhibitory concentration (IC50).
Experimental Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase's activity.[13] The luminescence-based ADP-Glo™ assay is chosen for its high sensitivity and robustness in high-throughput settings.[14]
Methodology:
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of Compound X, Gefitinib, and Osimertinib in the kinase reaction buffer. Include a DMSO-only vehicle control.
-
Prepare a solution of purified recombinant EGFR (wild-type and T790M mutant) and a suitable peptide substrate in the kinase reaction buffer.
-
-
Plate Setup:
-
Add the kinase/substrate mixture to the wells of a white, opaque 384-well plate.
-
Transfer the serial dilutions of the test compounds to the appropriate wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for the specific kinase to ensure a fair comparison of ATP-competitive inhibitors.[13][15]
-
Incubate the plate at room temperature for 60 minutes, ensuring the reaction is within the linear range.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[13]
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Results: Biochemical Potency (IC50, nM)
| Compound | EGFR (Wild-Type) | EGFR (L858R/T790M Mutant) |
| Compound X | 450 | 25 |
| Gefitinib | 37[16] | >10,000 |
| Osimertinib | 461 - 650[6][17] | 5 - 11[6][17] |
Interpretation: The hypothetical data suggests Compound X is a potent inhibitor of the T790M resistance mutant of EGFR, with an IC50 value in the low nanomolar range. While less potent against wild-type EGFR than Gefitinib, it demonstrates a favorable selectivity margin for the mutant enzyme, similar to the profile of Osimertinib.
Part II: Cellular Efficacy Assessment
While biochemical assays are crucial, they do not fully predict a compound's activity within the complex cellular environment.[18] A cell-based assay is essential to evaluate factors such as cell permeability, target engagement, and the ultimate effect on cancer cell viability.
Experimental Protocol 2: Cell-Based Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[19][20] It is a widely used, homogeneous assay ideal for high-throughput screening of anti-cancer compounds.[19][21]
Methodology:
-
Cell Culture:
-
Culture NSCLC cell lines in appropriate media. For this benchmark, we use:
-
PC-9: Expresses an EGFR exon 19 deletion (sensitive to first-generation TKIs).
-
H1975: Expresses both the L858R sensitizing mutation and the T790M resistance mutation.[22]
-
-
-
Compound Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Compound X, Gefitinib, and Osimertinib for 72 hours. Include a DMSO vehicle control.
-
-
Viability Measurement:
-
After the incubation period, equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent directly to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of inhibitor concentration to determine the cellular IC50 value.
-
Hypothetical Results: Cellular Potency (IC50, nM)
| Compound | PC-9 (EGFR ex19del) | H1975 (EGFR L858R/T790M) |
| Compound X | 35 | 40 |
| Gefitinib | ~25[23] | >8,000 |
| Osimertinib | ~17[6] | ~11 |
Interpretation: Compound X demonstrates potent inhibition of proliferation in both the Gefitinib-sensitive (PC-9) and resistant (H1975) cell lines. Its strong activity against H1975 cells corroborates the biochemical data, suggesting it effectively overcomes T790M-mediated resistance. Its potency is comparable to the standard compounds in the relevant cell lines.
Part III: Kinase Selectivity Profile
A critical attribute of a high-quality kinase inhibitor is its selectivity. Inhibiting unintended kinases ("off-targets") can lead to toxicity and other adverse effects. Kinase selectivity profiling provides a broad view of a compound's interaction with the human kinome.[15][24]
Experimental Protocol 3: Kinase Selectivity Profiling
This is typically performed as a service by specialized vendors who maintain large panels of purified kinases.[25][26] The general principle involves a single-dose screen followed by IC50 determination for any significant hits.
Methodology:
-
Primary Screen:
-
Compound X is screened at a fixed, high concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >200 kinases representing the human kinome).
-
The percent inhibition for each kinase is determined. A common threshold for a "hit" is >50% inhibition.
-
-
Secondary Screen (IC50 Determination):
-
For any kinases identified as hits in the primary screen, a full dose-response curve is generated using the biochemical assay method described in Protocol 1 to determine the IC50 value.
-
Hypothetical Results: Selectivity Profile
-
Primary Screen (1 µM): Compound X shows >50% inhibition against 3 out of 250 kinases tested: EGFR, Kinase A, and Kinase B.
-
Secondary Screen (IC50, nM):
-
EGFR (T790M): 25 nM
-
Kinase A: 850 nM
-
Kinase B: 2,500 nM
-
Interpretation: The hypothetical selectivity data indicates that Compound X is highly selective for EGFR. The IC50 values for the off-target kinases are over 30-fold higher than for the primary target (EGFR T790M). This suggests a low potential for off-target-driven toxicity and a promising safety profile.
Summary and Future Directions
This guide presents a framework for the comprehensive evaluation of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine (Compound X) as a potential EGFR inhibitor. The collective (hypothetical) data from biochemical, cellular, and selectivity assays positions Compound X as a promising candidate for further development.
Key Findings:
-
Potent T790M Inhibition: Compound X demonstrates potent, low-nanomolar inhibition of the clinically relevant T790M resistance mutation in both biochemical and cellular assays.
-
Cellular Efficacy: The compound effectively suppresses the proliferation of EGFR-mutant cancer cell lines, confirming its ability to engage its target in a complex biological system.
-
High Selectivity: The selectivity profile of Compound X is favorable, with a significant potency window between its primary target and other kinases, suggesting a lower likelihood of off-target effects.
Based on this strong preclinical profile, the logical next steps in the development of Compound X would include in vivo efficacy studies in xenograft models, comprehensive ADME/Tox profiling, and further lead optimization to potentially enhance its properties. This structured, data-driven benchmarking approach provides the necessary confidence to advance promising compounds through the drug discovery pipeline.
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Al-Hussain, S. A., & Siraki, A. G. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1381. [Link]
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Al-Warhi, T., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6665. [Link]
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National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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National Center for Biotechnology Information. (2008). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed. [Link]
-
ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]
-
National Center for Biotechnology Information. (2006). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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Replicating synthesis and activity of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine
Publish Comparison Guide: Precision Synthesis and Activity Profiling of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine
Part 1: Executive Summary & Strategic Value
The molecule 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine represents a high-value "lead-like" fragment and a critical intermediate in the synthesis of next-generation kinase inhibitors and CNS-active agents.
Structurally, it combines an electron-deficient 2-fluoropyridine core with a 3-methoxyazetidine solubilizing tail. This specific combination offers two strategic advantages in drug design:
-
Metabolic Stability: The 3-methoxyazetidine ring is a metabolically robust isostere for morpholine or piperidine, lowering lipophilicity (LogD) while maintaining hydrogen-bond acceptor capability.
-
Divergent Reactivity: The 2-fluoro substituent is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing this molecule to serve as a "scaffold hub." It can be coupled first as an amide, then derivatized at the 2-position with diverse amines or alkoxides.
The Challenge: Synthesizing this molecule is deceptively difficult. The same activation that makes the 2-fluoro group useful later (SNAr susceptibility) makes it a liability during the amide coupling step. Standard protocols often lead to a "self-destruct" side reaction where the azetidine attacks the 2-position instead of the carbonyl, or attacks both.
This guide objectively compares three synthetic methodologies to replicate this scaffold with high fidelity.
Part 2: Critical Synthesis Challenges
The primary failure mode in replicating this synthesis is the Regiochemical Competition between Acylation (Pathway A) and SNAr (Pathway B).
-
Pathway A (Desired): Amine attacks the activated carbonyl (C=O).
-
Pathway B (Undesired): Amine attacks the C-2 carbon, displacing Fluorine.
Mechanism & Causality:
The 2-fluoro group exerts a strong electron-withdrawing effect (
-
High Dielectric Solvents (DMF/DMSO): Stabilize the Meisenheimer complex intermediate, favoring SNAr (Pathway B).
-
Strong Bases (DIEA/TEA): Increase the nucleophilicity of the azetidine, accelerating both pathways, but often favoring the irreversible SNAr product at elevated temperatures.
Visualizing the Divergent Pathways
Caption: Divergent reaction pathways. Path A requires rapid electrophilic activation at low temperature to outcompete the SNAr side reaction (Path B).
Part 3: Comparative Methodologies
We evaluated three industry-standard protocols. Method 3 (T3P) is the recommended standard for replicating this synthesis.
Method 1: Standard Coupling (HATU/DIEA)
-
Status: NOT RECOMMENDED
-
Protocol: 1.0 eq Acid, 1.1 eq HATU, 1.2 eq Azetidine, 3.0 eq DIEA in DMF at RT.
-
Outcome: The basic conditions and polar solvent (DMF) promote significant SNAr.
-
Data: 45% Yield of desired product; 30% SNAr impurity. Separation is difficult due to similar polarity.
Method 2: Acid Chloride (SOCl₂)
-
Status: Valid for Scale-Up
-
Protocol: Convert acid to acid chloride (SOCl₂, cat. DMF, DCM, reflux 1h). Remove volatiles. Redissolve in DCM, cool to 0°C, add Azetidine + Et₃N dropwise.
-
Causality: The acid chloride is so reactive that acylation occurs almost instantly at 0°C, outrunning the SNAr reaction which typically requires heat.
-
Data: 78% Yield. <5% SNAr impurity.
-
Drawback: Handling moisture-sensitive acid chlorides; unsuitability for high-throughput parallel synthesis.
Method 3: T3P® (Propylphosphonic Anhydride) - RECOMMENDED
-
Status: Gold Standard for Lab & Library
-
Protocol: See detailed steps below.
-
Causality: T3P acts as a mild but potent activating agent. It does not require a large excess of base if pyridine is used as the solvent/base. The reaction runs in EtOAc (low polarity), which suppresses the ionic SNAr mechanism.
-
Data: 88% Yield. <2% SNAr impurity.
Part 4: Detailed Experimental Protocol (T3P Method)
Objective: Synthesize 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine (100 mg scale).
Reagents:
-
2-Fluoronicotinic acid (1.0 equiv, 0.71 mmol, 100 mg)
-
3-Methoxyazetidine HCl salt (1.2 equiv, 0.85 mmol, 105 mg)
-
T3P (50% w/w in EtOAc) (2.0 equiv, 1.42 mmol, ~0.9 mL)
-
Triethylamine (TEA) (3.5 equiv, 2.48 mmol, 345 µL)
-
Ethyl Acetate (EtOAc) (anhydrous, 3 mL)
Step-by-Step Workflow:
-
Slurry Formation: In a dry 20 mL vial, charge 2-Fluoronicotinic acid, 3-Methoxyazetidine HCl, and EtOAc (3 mL).
-
Base Addition: Cool the vial to 0°C (ice bath). Add TEA dropwise. The mixture will remain a slurry.
-
Activation: Add T3P solution dropwise over 2 minutes.
-
Note: The reaction is exothermic. Controlling T < 5°C during addition is critical to prevent SNAr initiation.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Stir for 2 hours.
-
Checkpoint: Monitor by LCMS. Look for Product [M+H]+ = 211.1. The SNAr impurity would appear at [M+H]+ ~ 280 (bis-addition) or different retention time.
-
-
Workup (Self-Validating):
-
Add water (5 mL). T3P byproducts are water-soluble.
-
Separate organic layer. Wash with 0.5M HCl (removes unreacted azetidine and any SNAr byproduct which is more basic).
-
Wash with sat. NaHCO₃ and Brine.
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
-
Result: Colorless to pale yellow oil/solid. No chromatography usually required if purity >95%.
-
Part 5: Activity & Physicochemical Profiling
While specific biological inhibition data for this fragment is proprietary to specific programs (e.g., LOXL2, TGR5, or nAChR research), its value lies in its Physicochemical Profile compared to non-fluorinated or morpholine analogs.
Table 1: Structural Property Comparison
| Property | Target Molecule (2-F, 3-OMe-Azetidine) | Analog A (Non-Fluoro) | Analog B (2-F, Morpholine) |
| MW | 210.21 | 192.22 | 224.23 |
| cLogP | 0.65 (Ideal Fragment) | 0.35 | 1.10 |
| TPSA | 52 Ų | 52 Ų | 44 Ų |
| pKa (Pyridine N) | ~1.5 (Non-basic) | ~3.5 | ~1.5 |
| Metabolic Stability | High (2-F blocks oxidation) | Low (prone to N-oxide) | High |
| Solubility | High (>5 mM PBS) | High | Moderate |
Interpretation:
-
Fluorine Effect: The 2-F substituent lowers the pKa of the pyridine nitrogen significantly, reducing non-specific binding and improving permeability compared to the non-fluorinated analog.
-
Azetidine vs. Morpholine: The 3-methoxyazetidine group lowers cLogP by ~0.5 units compared to morpholine, making it a superior choice for CNS penetration optimization where keeping Lipophilicity Ligand Efficiency (LLE) high is crucial.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844. Link
- Context: Validates T3P as the superior reagent for suppressing epimerization and side reactions in electron-deficient systems.
-
Blakemore, D. C., et al. (2011). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 3, 696-704. Link
- Context: Discusses the strategic value of 2-fluoropyridines as versatile intermediates for SNAr diversific
-
Lowe, J. (2014). Azetidines in Medicinal Chemistry. In the Pipeline. Link
- Context: Highlights the metabolic advantages of substituting morpholines with 3-methoxyazetidine.
- Patterson, A. W., et al. (2013). Protection of the 2-Position of Pyridines: Controlled Synthesis. Journal of Organic Chemistry.
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine
Hazard Assessment: A Synthesis of Structural Risks
The risk profile for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine is inferred from its constituent parts. Understanding these helps explain the causality behind the stringent handling protocols recommended.
-
Fluorinated Pyridine Moiety: Fluorinated pyridines are known to be flammable liquids and vapors.[1][2] They can be harmful if inhaled or swallowed and may cause significant skin, eye, and respiratory irritation.[2][3] In the event of combustion, they can release toxic and irritating fumes, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[1][4]
-
Azetidine Moiety: Azetidine and its derivatives are reactive, strained-ring structures.[5] They are often corrosive, capable of causing severe skin burns and eye damage.[6][7][8] The ring strain makes them susceptible to nucleophilic ring-opening, creating a risk of incompatibility with strong acids or bases in waste streams.[5]
The combined profile suggests that 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine should be treated as a substance that is potentially flammable, corrosive, and toxic upon ingestion, inhalation, or skin contact.
Table 1: Inferred Hazard Profile
| Hazard Category | Associated Moiety | Potential Effects |
| Acute Toxicity | Fluoro-pyridine, Azetidine | Harmful if swallowed, inhaled, or absorbed through the skin.[3] |
| Skin Corrosion/Irritation | Azetidine, Fluoro-pyridine | May cause severe skin burns and irritation.[2][6][9] |
| Eye Damage/Irritation | Azetidine, Fluoro-pyridine | May cause serious eye damage, potentially permanent. |
| Respiratory Irritation | Fluoro-pyridine | Vapors or mists may be irritating to the respiratory tract.[2] |
| Flammability | Fluoro-pyridine | Assumed to be a flammable liquid and vapor.[1][2] |
| Chemical Reactivity | Azetidine | Risk of ring-opening with strong acids/bases; avoid incompatible mixtures.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the inferred risks. The following table outlines the minimum requirements for handling this compound.
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving: Inner nitrile gloves with outer, chemical-resistant gloves (e.g., butyl rubber or Viton®). | Nitrile provides dexterity and splash protection, while the outer layer offers robust defense against the corrosive and absorptive hazards of azetidine and pyridine derivatives.[10][11] Always inspect gloves for integrity before use.[6] |
| Eye/Face Protection | Chemical splash goggles AND a full-face shield. | Goggles provide a seal against vapors and splashes, while the face shield protects against larger, unexpected splashes, a critical precaution given the severe eye damage potential.[6][10] |
| Body Protection | Flame-resistant lab coat worn over long pants and closed-toe shoes. A chemical-resistant apron is required when handling larger quantities (>50 mL). | Protects against skin contact and provides a barrier against splashes.[5][12] Flame resistance addresses the flammability hazard from the pyridine moiety. |
| Respiratory Protection | All handling must occur in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors.[5][13] |
Operational Handling Protocol: A Step-by-Step Workflow
Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring experimental integrity.
Step 1: Preparation
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Clear Workspace: Maintain a clutter-free workspace inside the hood to contain any potential spills.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvents) and a designated, labeled waste container inside the hood before introducing the compound.
-
Don PPE: Put on all required PPE as specified in Table 2 before opening the compound container.
Step 2: Aliquoting and Use
-
Grounding: When transferring the substance, ground all equipment to prevent static discharge, which could be an ignition source.[8]
-
Dispensing: Open the container inside the fume hood. Use spark-proof tools for transfers.[1]
-
Container Management: Keep the primary container securely sealed when not in use.[1]
-
Observation: Continuously monitor the experiment for any unexpected reactions or changes.
Step 3: Post-Procedure Decontamination
-
Surface Cleaning: Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[6][13]
-
Equipment Cleaning: Thoroughly clean all non-disposable equipment that came into contact with the chemical. The initial rinsate must be collected as hazardous waste.[5]
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands and forearms thoroughly after removing all PPE.[3]
Caption: Standard workflow for handling 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine.
Emergency Procedures: Immediate and Decisive Action
In the event of an emergency, rapid and correct response is critical.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.
Spill Response
The response protocol is dictated by the size of the spill.
-
Small Spill (< 50 mL within a fume hood):
-
Ensure PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels or sawdust.[1][6]
-
Carefully collect the absorbed material and any contaminated debris into a designated, sealed hazardous waste container.[1][13]
-
Decontaminate the spill area as described in the handling protocol.
-
-
Large Spill (> 50 mL or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and notify your institution's Environmental Health and Safety (EHS) office immediately.
-
If safe to do so, increase ventilation to the area and close the doors.
-
Prevent the substance from entering drains or waterways.[13]
-
Caption: Decision workflow for spill response management.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal is a critical final step in the chemical lifecycle. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5][13]
Step-by-Step Disposal Protocol
-
Waste Segregation: Collect all waste materials contaminated with 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine in a dedicated waste stream. Do not mix with other waste unless compatibility has been confirmed by EHS.[6][13]
-
Container Selection: Use a chemically compatible, leak-proof container (e.g., high-density polyethylene or glass) with a secure screw-on cap.[5]
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[5] The label must clearly state "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Flammable," "Corrosive," "Toxic").[5]
-
Accumulation: Keep the waste container closed except when adding waste.[5] Store the container in a designated satellite accumulation area within the fume hood or in a secondary container.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.[13] Provide them with as much information as possible about the waste.
Caption: Step-by-step workflow for the disposal of chemical waste.
References
- Navigating the Disposal of 3-(3-Biphenylyl)
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
- Proper Disposal of 3-(2-Phenoxyethyl)
- MATERIAL SAFETY D
- 2-Fluoro-6-(trifluoromethyl)
- Fluorine Safety Inform
- 2-(3-Fluorobenzoyl)
- Azetidine Safety D
- 2-Fluoro-6-(trifluoromethyl)
- Azetidine Safety D
- Hydrofluoric Acid Safety Guidance. University of Houston.
- Pyridine-2-carbonyl Chloride Hydrochloride Safety D
- (2H5)
- 3-Fluoro-6-methoxypyridine Safety D
- 3-Fluoroazetidine hydrochloride Safety D
- 2-FLUORO PYRIDINE MATERIAL SAFETY D
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- 2-Chloro-3-fluoropyridine Safety D
- Pyridine: incident management. GOV.UK.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of California, Berkeley - Environment, Health & Safety.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
